8,3'-Diprenylapigenin
説明
特性
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c1-14(2)5-7-16-11-17(8-10-19(16)26)23-13-22(29)24-21(28)12-20(27)18(25(24)30-23)9-6-15(3)4/h5-6,8,10-13,26-28H,7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIDLHYOWGCCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Natural Sources of 8-Prenylapigenin and Related Prenylflavonoids
An in-depth analysis of scientific literature reveals no direct references to a compound named "8,3'-Diprenylapigenin." It is plausible that this name is either a novel, uncharacterized molecule or a misnomer for a related, well-documented prenylflavonoid. This guide will therefore focus on the natural sources, isolation, and biological activities of the structurally similar and extensively studied prenylflavonoid, 8-Prenylapigenin , along with the closely related and more researched 8-Prenylnaringenin .
The primary natural source of 8-prenylapigenin and other related prenylflavonoids is the hop plant (Humulus lupulus L.).[1][2] These compounds are specifically concentrated in the lupulin glands of the female hop cones.[3] While hops are a well-established source, other plant families such as Leguminosae, Moraceae, Guttiferae, Umbelliferae, and Rutaceae are also known to produce prenylated flavonoids.[3] The concentration of these compounds can vary significantly between different hop cultivars.[4]
It is important to note that the content of 8-prenylnaringenin in hop cones is generally very low (less than 0.01% by weight).[5] 8-prenylnaringenin can also be produced from the isomerization of desmethylxanthohumol, which is present in higher concentrations in hops.[5]
Isolation and Purification of 8-Prenylapigenin and 8-Prenylnaringenin
The isolation of 8-prenylapigenin and related compounds from natural sources involves a multi-step process of extraction, fractionation, and purification.
Extraction
The initial step involves the extraction of the raw plant material, typically dried and ground hop cones, with a suitable solvent. Ethanol is a commonly used solvent for this purpose.[4] One described method involves mixing the hops with a 90% ethanol solution (v/v) to create a raw extract containing polar hop compounds.[4]
Fractionation and Purification
Following extraction, the crude extract undergoes fractionation and purification to isolate the target prenylflavonoids. A combination of techniques is often employed:
-
Supercritical Carbon Dioxide (sCO₂) Fractionation: This technique can be used to separate prenylflavonoids from other components like bitter acids.[4]
-
Selective Adsorption: Polyvinylpolypyrrolidone (PVPP) is an effective adsorbent for the enrichment of prenylflavonoids.[4] This step can yield an extract with a high concentration of these compounds.
-
Chromatography: Various chromatographic techniques are utilized for the final purification of individual prenylflavonoids. These can include column chromatography, preparative high-performance liquid chromatography (HPLC), and counter-current chromatography.
A general workflow for the isolation of these compounds is depicted in the diagram below.
Biological Activities and Signaling Pathways
8-prenylapigenin and 8-prenylnaringenin exhibit a range of biological activities, with anti-inflammatory and estrogenic effects being the most prominent.
Anti-inflammatory Activity
Both 8-prenylapigenin and 8-prenylnaringenin have demonstrated potent anti-inflammatory properties.[6] In in vitro models using lipopolysaccharide (LPS)-stimulated murine macrophages, these compounds were effective in inhibiting the gene expression and release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[6]
The underlying mechanism for this anti-inflammatory action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By preventing the activation of NF-κB, 8-prenylapigenin and 8-prenylnaringenin can effectively suppress the inflammatory cascade.
Estrogenic Activity
8-prenylnaringenin is recognized as one of the most potent phytoestrogens known.[1][2][3] Its estrogenic effects are mediated through interaction with estrogen receptors (ERα and ERβ).[5][7] 8-prenylapigenin also exhibits estrogenic properties, although it is considered to be weaker than 8-prenylnaringenin.[6]
The activation of estrogen receptors by these compounds can influence the expression of various genes, leading to physiological effects such as the potential alleviation of menopausal symptoms and effects on bone metabolism.[3][5] The estrogenic activity of 8-prenylnaringenin is significantly greater than that of other well-known phytoestrogens like genistein and coumestrol.[5]
Experimental Protocols
The following provides a generalized experimental protocol for the isolation and analysis of 8-prenylapigenin and related compounds from hop cones.
Materials and Equipment
-
Dried hop cones
-
Grinder or mill
-
Ethanol (90-96%)
-
Rotary evaporator
-
Supercritical CO₂ extractor
-
Polyvinylpolypyrrolidone (PVPP)
-
Diatomaceous earth
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Analytical HPLC system with a UV detector
-
Mass spectrometer (MS)
-
NMR spectrometer
Detailed Methodology
-
Sample Preparation: Dry the hop cones at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried cones into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered hop material in 90% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture and collect the ethanol extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation (Optional but Recommended):
-
Mix the crude extract with diatomaceous earth.
-
Subject the mixture to supercritical CO₂ extraction to remove non-polar compounds, including bitter acids.[4]
-
The remaining residue will be enriched in polyphenols.
-
-
Enrichment:
-
Dissolve the polyphenol-rich residue in an appropriate solvent.
-
Pass the solution through a column packed with PVPP.
-
Wash the column with water to remove unbound impurities.
-
Elute the prenylflavonoids from the PVPP using 96% ethanol.[4]
-
Evaporate the ethanol to obtain a prenylflavonoid-enriched powder.
-
-
Purification:
-
Dissolve the enriched powder in a suitable solvent for HPLC (e.g., methanol).
-
Perform preparative HPLC using a C18 column.
-
Use a gradient elution system with mobile phases such as water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Collect fractions based on the UV chromatogram.
-
-
Analysis and Identification:
-
Analyze the collected fractions using analytical HPLC to assess purity.
-
Confirm the identity and structure of the isolated compounds using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data
| Compound/Extract | Source | Method | Key Quantitative Data | Reference |
| 8-Prenylnaringenin | Humulus lupulus (Hops) | - | Concentration in hop cones: < 0.01% wt. | [5] |
| Xanthohumol | Humulus lupulus (Hops) | Ethanol extraction, sCO₂ fractionation, PVPP adsorption | "Xantho-Flav" extract with up to 85% Xanthohumol | [4] |
| 8-Prenylapigenin | Synthetic | - | IC₅₀ for cytotoxicity in RAW 264.7 cells: > 30 µM | [6] |
| 8-Prenylnaringenin | Synthetic | - | IC₅₀ for cytotoxicity in RAW 264.7 cells: > 30 µM | [6] |
Conclusion
While "this compound" remains an elusive compound in the current scientific literature, its close structural relatives, 8-prenylapigenin and 8-prenylnaringenin, are well-characterized prenylflavonoids with significant biological activities. Their primary natural source is the hop plant, and their isolation involves a series of extraction, fractionation, and chromatographic techniques. The potent anti-inflammatory and estrogenic properties of these compounds, mediated through pathways such as NF-κB and estrogen receptor signaling, make them promising candidates for further research and development in the pharmaceutical and nutraceutical industries. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with these valuable natural products.
References
- 1. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Prenylnaringenin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Hop Estrogen-Active Material for Production of Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.uniupo.it [research.uniupo.it]
- 7. Naringenin and Phytoestrogen 8-Prenylnaringenin Protect against Islet Dysfunction and Inhibit Apoptotic Signaling in Insulin-Deficient Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive 8,3'-Diprenylapigenin: A Technical Examination of a Yet-to-be-Discovered Natural Compound
A comprehensive search of scientific literature and databases reveals no documented discovery of 8,3'-Diprenylapigenin in medicinal plants. This in-depth technical guide addresses the current state of knowledge, or lack thereof, regarding this specific diprenylated flavonoid. While the apigenin backbone and prenylated flavonoids are common in the plant kingdom, the specific substitution pattern of 8,3'-diprenylation on an apigenin core has not been reported as a naturally occurring compound.
This guide will, therefore, pivot to the broader, well-documented class of diprenylated flavonoids , providing researchers, scientists, and drug development professionals with a framework for the discovery, analysis, and evaluation of such compounds, which may one day lead to the identification of this compound or similarly structured molecules.
The Landscape of Prenylated Flavonoids
Prenylated flavonoids are a significant class of plant secondary metabolites known for their diverse and potent biological activities. The addition of one or more prenyl groups to a flavonoid scaffold, such as apigenin, can dramatically enhance its bioactivity, including its anti-inflammatory, anticancer, and antimicrobial properties. This enhancement is often attributed to increased lipophilicity, which can improve membrane permeability and interaction with cellular targets.
While this compound remains undiscovered, numerous other diprenylated flavonoids have been isolated from various medicinal plants. These serve as valuable case studies for the methodologies that would be employed in the search for and characterization of novel compounds like this compound.
Hypothetical Discovery and Characterization Workflow
Should this compound be discovered, its scientific journey from plant material to a characterized compound with known biological activity would likely follow a standardized workflow. The following sections detail the experimental protocols and data presentation that would be integral to this process, drawing on established methods for analogous compounds.
Extraction and Isolation of Diprenylated Flavonoids
The initial step in the discovery of any new plant-derived compound is the extraction and isolation from the source material. The choice of solvent and chromatographic techniques is critical for successfully separating the target compound from a complex mixture of plant metabolites.
Table 1: Quantitative Data on Representative Diprenylated Flavonoids from Medicinal Plants
| Compound Name | Plant Source | Plant Part | Extraction Solvent | Yield (% of dry weight) | Reference |
| Broussonol A | Broussonetia kazinoki | Leaves | Ethanol | Not specified | [1] |
| Broussonol B | Broussonetia kazinoki | Leaves | Ethanol | Not specified | [1] |
| Broussonol C | Broussonetia kazinoki | Leaves | Ethanol | Not specified | [1] |
| Broussonol D | Broussonetia kazinoki | Leaves | Ethanol | Not specified | [1] |
| Broussonol E | Broussonetia kazinoki | Leaves | Ethanol | Not specified | [1] |
Note: Specific yield data for individual diprenylated flavonoids is often not explicitly stated in initial discovery papers. The focus is typically on structural elucidation.
Experimental Protocol: General Method for Extraction and Isolation of Diprenylated Flavonoids
-
Plant Material Preparation: The selected plant material (e.g., leaves, roots, bark) is dried and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent. Common solvents for flavonoids include ethanol, methanol, ethyl acetate, and chloroform. The choice of solvent is determined by the polarity of the target compounds. For diprenylated flavonoids, a solvent of medium polarity is often effective. Maceration, Soxhlet extraction, or ultrasound-assisted extraction are commonly employed techniques.
-
Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, butanol) to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions are further purified using a combination of chromatographic techniques.
-
Column Chromatography (CC): Silica gel or Sephadex LH-20 are common stationary phases for the initial separation of compounds.
-
High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column is typically used for the final purification of the isolated compounds. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a small percentage of formic acid or acetic acid, is employed.
-
-
Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HMQC, and HMBC experiments are used to elucidate the complete chemical structure, including the position of the prenyl groups.
-
UV-Vis Spectroscopy: To identify the flavonoid class based on its characteristic absorption maxima.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
References
biosynthesis pathway of 8,3'-Diprenylapigenin
An In-depth Technical Guide on the Biosynthesis of 8,3'-Diprenylapigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenylated flavonoids are a class of specialized plant metabolites characterized by the attachment of one or more isoprenoid side chains to a flavonoid backbone. This structural modification enhances the lipophilicity and membrane affinity of the compounds, often leading to increased biological activity.[1][2] this compound, a diprenylated flavone, has garnered interest for its potential pharmacological properties. Understanding its biosynthetic pathway is critical for metabolic engineering efforts aimed at its sustainable production and for the discovery of novel therapeutic agents.
This document provides a detailed overview of the core biosynthetic pathway leading to this compound, summarizing the precursor molecules, key enzymatic steps, and regulatory aspects. It includes quantitative data on related enzymatic reactions, detailed experimental protocols for pathway analysis, and visualizations of the key processes.
Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that combines two major metabolic routes: the phenylpropanoid pathway, which builds the C6-C3-C6 flavonoid scaffold, and the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, which supplies the prenyl donor molecule.[1][3] The pathway can be segmented into three main stages: formation of the apigenin core, synthesis of the prenyl donor, and the sequential prenylation of the apigenin backbone.
Stage 1: Phenylpropanoid and Flavonoid Synthesis The process begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions into 4-coumaroyl-CoA.[4] Chalcone synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This intermediate is subsequently cyclized by chalcone isomerase (CHI) to yield the flavanone naringenin.[5] Finally, the flavone backbone is created when flavone synthase (FNS) introduces a double bond into the C-ring of naringenin to produce apigenin.[4][6]
Stage 2: Isoprenoid Donor Synthesis The prenyl groups are derived from dimethylallyl diphosphate (DMAPP), which is synthesized via the MVA or MEP pathways.[3] DMAPP serves as the active isoprenoid donor for the prenylation reactions.
Stage 3: Stepwise Prenylation The apigenin core is believed to be prenylated in a stepwise manner by distinct prenyltransferase (PT) enzymes.
-
First Prenylation (C-8): A flavonoid-specific prenyltransferase attaches a DMAPP group to the C-8 position of the apigenin A-ring. The enzyme SfN8DT-1 from Sophora flavescens, known to prenylate naringenin at the C-8 position, also demonstrates activity with other flavonoids and is a strong candidate for this step.[3][7][8]
-
Second Prenylation (C-3'): A second prenyltransferase catalyzes the addition of another DMAPP group to the C-3' position of the B-ring of 8-prenylapigenin. While plant-based PTs often show strict regiospecificity for the A-ring, promiscuous microbial PTs, such as AnaPT and NovQ, have been shown to catalyze prenylation on the B-ring of flavonoids.[9][10] This suggests that a different type of PT is required for this second modification.
The complete proposed pathway is visualized in the diagram below.
Caption: Proposed biosynthetic pathway of this compound from L-Phenylalanine.
Key Enzymes in the Pathway
The synthesis of this compound relies on several classes of enzymes. While the upstream enzymes of the phenylpropanoid pathway are well-characterized, the prenyltransferases are the key determinants for the final structure.
-
Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate-CoA Ligase (4CL): These enzymes convert L-phenylalanine to 4-coumaroyl-CoA, the entry point into flavonoid synthesis.[4]
-
Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the formation of the chalcone scaffold.[5]
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.[5]
-
Flavone Synthase (FNS): A member of the 2-oxoglutarate-dependent dioxygenase (2-ODD) family or a cytochrome P450, it desaturates the C-ring of naringenin to form apigenin.[6]
-
Prenyltransferases (PTs): These are the key enzymes for generating structural diversity. They catalyze the Friedel–Crafts alkylation of the flavonoid skeleton.[1][11] Plant flavonoid PTs are typically membrane-bound and exhibit high regio- and substrate specificity.[7][12]
-
C8-Prenyltransferase (e.g., SfN8DT-1): This enzyme from Sophora flavescens specifically transfers a dimethylallyl group to the C-8 position of flavanones like naringenin and can also use apigenin as a substrate.[3][8]
-
C3'-Prenyltransferase (Putative): An enzyme capable of prenylating the B-ring is required. Microbial PTs like AnaPT have been shown to catalyze C-3' prenylation, highlighting a potential source for such biocatalysts.[9]
-
Quantitative Data
Quantitative kinetic data for the specific enzymes involved in the this compound pathway are limited. However, data from homologous enzymes acting on similar substrates provide valuable benchmarks for reaction efficiency.
| Enzyme | Substrate(s) | Apparent Kₘ (µM) | kcat/Kₘ (s⁻¹ M⁻¹) | Divalent Cation | Source Organism | Reference(s) |
| SfN8DT-1 | Naringenin, DMAPP | 110 (Naringenin) | N/A | Mg²⁺ | Sophora flavescens | [7] |
| LaPT1 | Genistein, DMAPP | 30 (Genistein) | N/A | Mg²⁺, Mn²⁺ | Lupinus albus | [13] |
| FgPT1 | Naringenin, DMAPP | 108.3 | 61.92 | Ba²⁺ | Fusarium globosum | [14] |
| FgPT1 | Liquiritigenin, DMAPP | 338.1 | 1.18 | Ba²⁺ | Fusarium globosum | [14] |
N/A: Data not available in the cited literature.
Experimental Protocols
Protocol: In Vitro Flavonoid Prenyltransferase Activity Assay
This protocol describes a method to determine the activity of a candidate prenyltransferase (PT) enzyme using microsomal protein extracts from recombinant yeast or plant tissues.
1. Reagents and Buffers:
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 10% (v/v) glycerol, 2 mM DTT.
-
Reaction Buffer: 25 mM MOPS (pH 7.0), 1 mM DTT.
-
Substrates: 10 mM stock of flavonoid (e.g., Apigenin, 8-Prenylapigenin) in DMSO; 10 mM stock of DMAPP in water.
-
Cofactor: 1 M MgCl₂ stock.
-
Stop Solution: Methanol (HPLC grade).
2. Microsome Preparation:
-
Homogenize yeast cells or plant tissue expressing the PT gene in ice-cold Extraction Buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 min at 4°C to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.
-
Discard the supernatant. Resuspend the microsomal pellet in a minimal volume of Reaction Buffer.
-
Determine protein concentration using a Bradford assay.[15]
3. Enzymatic Reaction:
-
In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:
-
Initiate the reaction by adding the microsomal protein.
-
Incubate at 30°C for 30-60 minutes.[16]
-
Terminate the reaction by adding an equal volume (200 µL) of methanol.
-
Vortex and centrifuge at 15,000 x g for 10 min to pellet precipitated protein.
-
Analyze the supernatant for product formation using LC-MS/MS.
Protocol: LC-MS/MS Quantification of Prenylated Flavonoids
This protocol outlines a general method for the separation and quantification of prenylated flavonoids from in vitro assay samples or plant extracts.
1. Instrumentation and Columns:
-
System: UPLC or HPLC system coupled to a triple-quadrupole mass spectrometer.[17]
-
Interface: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in negative ion mode for flavonoids.[18]
-
Column: C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).[16]
2. Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.[16]
3. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient from 10% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Linear gradient from 95% to 10% B
-
10.1-12 min: Re-equilibration at 10% B
-
4. Mass Spectrometry Parameters:
-
Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Transitions: Determine the specific precursor-to-product ion transitions for 8-prenylapigenin and this compound using authentic standards or by infusion.
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize sensitivity.
5. Quantification:
-
Generate a standard curve using serial dilutions of an authentic this compound standard.
-
Calculate the concentration in unknown samples by interpolating their peak areas against the standard curve.
Caption: Workflow for prenyltransferase characterization and product quantification.
Regulatory Control of the Pathway
The biosynthesis of flavonoids, including prenylated derivatives, is tightly regulated at the transcriptional level. The expression of biosynthetic genes like CHS, CHI, FNS, and PTs is controlled by a combination of transcription factors (TFs), primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.
These TFs often form a ternary complex, known as the MBW complex (MYB-bHLH-WD40), which binds to specific cis-regulatory elements in the promoters of target genes to activate their transcription.[19] The tissue-specific accumulation of prenylated flavonoids, such as in the roots of Sophora flavescens, is a direct result of the localized expression of the relevant biosynthetic genes, including the prenyltransferases.[3][8] Environmental stimuli and developmental cues can modulate the activity of these TFs, thereby controlling the flux through the pathway and the profile of secondary metabolites produced.
Caption: Transcriptional regulation model for flavonoid biosynthesis genes.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cloning and characterization of naringenin 8-prenyltransferase, a flavonoid-specific prenyltransferase of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoid Production: Current Trends in Plant Metabolic Engineering and De Novo Microbial Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthetic production of prenylated naringenins in yeast using promiscuous microbial prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NovQ is a prenyltransferase capable of catalyzing the addition of a dimethylallyl group to both phenylpropanoids and flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Prenylation of Flavanones by an Aromatic Prenyltransferase from Fusarium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]
- 17. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peerj.com [peerj.com]
- 19. encyclopedia.pub [encyclopedia.pub]
8,3'-Diprenylapigenin: A Review of a Phantom Molecule and its Well-Studied Relative, 8-Prenylapigenin
A Note to the Reader: Initial literature searches for the compound "8,3'-Diprenylapigenin" did not yield any specific scientific reports, suggesting that this particular diprenylated derivative of apigenin may be a novel, yet-to-be-synthesized, or theoretical molecule. In the absence of data on this compound, this technical guide will focus on its closely related and well-researched analog, 8-Prenylapigenin (8-PA) . This potent flavonoid has garnered significant interest for its diverse biological activities. This guide serves researchers, scientists, and drug development professionals by providing a comprehensive overview of the history, synthesis, and biological activities of 8-Prenylapigenin, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Introduction to 8-Prenylapigenin
8-Prenylapigenin, also known as licoflavone C, is a prenylated flavonoid that has been isolated from various plant sources, including Glycyrrhiza inflata (licorice)[1]. Like other prenylated flavonoids, the addition of a lipophilic prenyl group to the apigenin backbone enhances its biological activity compared to the parent compound. It is structurally related to other well-known phytoestrogens like 8-prenylnaringenin[2][3]. Research has primarily focused on its anti-inflammatory and estrogenic properties, making it a compound of interest for potential therapeutic applications.
History and Isolation
The discovery of 8-Prenylapigenin is rooted in the broader exploration of phytoestrogens from plants. While its exact first isolation is not as prominently documented as some other flavonoids, its characterization has been a part of efforts to identify the bioactive constituents of medicinal plants like licorice[1].
Isolation of 8-Prenylapigenin from Glycyrrhiza inflata
A common method for the isolation of 8-Prenylapigenin involves bioassay-guided fractionation. An illustrative protocol is as follows:
-
Extraction: The plant material (e.g., roots of Glycyrrhiza inflata) is extracted with a solvent such as methanol.
-
Fractionation: The crude extract is then subjected to a series of fractionations using different solvents of varying polarity.
-
Chromatography: The bioactive fractions are further purified using chromatographic techniques. This can include column chromatography over silica gel.
-
Final Purification: Final purification is often achieved by semi-preparative High-Performance Liquid Chromatography (HPLC)[1].
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1D and 2D) and Mass Spectrometry (MS)[1].
The workflow for a typical isolation process can be visualized as follows:
References
- 1. Estrogen Receptor (ER) Subtype Selectivity Identifies 8-Prenylapigenin as an ERβ Agonist from Glycyrrhiza inflata and Highlights the Importance of Chemical and Biological Authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and vascularprotective properties of 8-prenylapigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 8,3'-Diprenylapigenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8,3'-Diprenylapigenin is a prenylated flavonoid that, due to its structural similarity to other well-studied prenylated flavonoids, holds significant therapeutic potential. While direct experimental data on this compound remains limited, this guide synthesizes the current understanding of its predicted biological activities by examining the extensive research on its close structural analog, 8-prenylapigenin (8-PA), and the parent compound, apigenin. This document provides a comprehensive overview of the anticipated anti-inflammatory, anticancer, and neuroprotective properties of this compound, including detailed experimental protocols and a summary of quantitative data from related compounds to guide future research. Furthermore, key signaling pathways likely modulated by this compound are visualized to provide a deeper understanding of its potential mechanisms of action.
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in various plants and are known for their broad spectrum of biological activities. The addition of one or more prenyl groups to the flavonoid backbone can significantly enhance their pharmacological properties, including increased bioavailability and potency. This compound, a flavonoid featuring two prenyl groups attached to the apigenin scaffold, is a compound of emerging interest.
Currently, there is a notable scarcity of direct experimental studies on this compound. Consequently, this technical guide will extrapolate its potential biological activities based on the well-documented effects of 8-prenylapigenin (8-PA) and apigenin. It is hypothesized that the additional prenyl group at the 3'-position of this compound may further enhance its lipophilicity and cellular uptake, potentially leading to increased efficacy in various therapeutic areas. This guide aims to provide a foundational resource for researchers and drug development professionals to stimulate and inform future investigations into this promising compound.
Predicted Biological Activities
Based on the activities of structurally related compounds, this compound is predicted to exhibit significant anti-inflammatory, anticancer, and neuroprotective effects.
Anti-inflammatory Activity
The anti-inflammatory properties of 8-prenylapigenin are well-documented. It has been shown to be a potent inhibitor of pro-inflammatory mediators.[1][2][3] This activity is largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response.
Key Mechanisms:
-
Inhibition of Pro-inflammatory Mediators: 8-PA effectively inhibits the lipopolysaccharide (LPS)-induced gene expression and release of tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), nitric oxide (NO), and prostaglandin E2 (PGE2).[1][2][3]
-
NF-κB Pathway Inhibition: A crucial mechanism underlying its anti-inflammatory effect is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
-
Reduction of Reactive Oxygen Species (ROS): 8-PA has been observed to decrease the accumulation of reactive oxygen species, which are known to contribute to inflammatory processes.[1][3]
The presence of a second prenyl group in this compound is anticipated to enhance these anti-inflammatory effects due to increased interaction with cellular membranes and target proteins.
Anticancer Activity
Apigenin and its prenylated derivatives have demonstrated promising anticancer activities across various cancer cell lines.[4] The addition of prenyl groups generally increases the cytotoxicity of flavonoids towards cancer cells.
Key Mechanisms:
-
Induction of Apoptosis: Apigenin is known to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and activation of caspases.
-
Cell Cycle Arrest: It can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.
-
Inhibition of PI3K/Akt/mTOR Pathway: Apigenin has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.
It is plausible that this compound will exhibit enhanced anticancer properties compared to apigenin and 8-prenylapigenin.
Neuroprotective Effects
Flavonoids, including apigenin, have been investigated for their neuroprotective potential.[5][6] They are believed to protect neurons from damage and degeneration through various mechanisms.
Key Mechanisms:
-
Antioxidant Activity: The ability to scavenge free radicals and reduce oxidative stress is a key neuroprotective mechanism of flavonoids.
-
Anti-inflammatory Effects in the Brain: By inhibiting neuroinflammation, which is implicated in the pathogenesis of neurodegenerative diseases, these compounds can protect neuronal cells.
-
Modulation of Signaling Pathways: Apigenin has been shown to modulate signaling pathways crucial for neuronal survival and function.[5]
The enhanced lipophilicity of this compound may facilitate its crossing of the blood-brain barrier, potentially leading to more potent neuroprotective effects.
Quantitative Data Summary
While specific quantitative data for this compound is not yet available, the following tables summarize the known quantitative data for 8-prenylapigenin and related compounds to serve as a benchmark for future studies.
Table 1: Anti-inflammatory and Cytotoxic Activity of 8-Prenylapigenin (8-PA)
| Biological Activity | Cell Line | Assay | Result | Reference |
| Cytotoxicity | RAW 264.7 murine macrophages | MTT Assay | IC50 > 30 µM | [1][2][3] |
| Inhibition of TNF-α release | LPS-stimulated RAW 264.7 cells | ELISA | Potent inhibition | [1][2][3] |
| Inhibition of NO release | LPS-stimulated RAW 264.7 cells | Griess Assay | Potent inhibition | [1][2][3] |
| Inhibition of PGE2 release | LPS-stimulated RAW 264.7 cells | ELISA | Potent inhibition | [1][2][3] |
| PGI2 Production | Human Umbilical Vein Endothelial Cells (HUVEC) | ELISA | Significant increase at 10 nM | [1][2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to evaluate the biological activity of this compound, based on protocols used for 8-prenylapigenin and other flavonoids.
Cell Culture
-
RAW 264.7 Murine Macrophages: These cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (vehicle-treated) group.
Measurement of Pro-inflammatory Mediators
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α and PGE2 using commercially available ELISA kits according to the manufacturer's instructions.
-
Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.
Western Blot Analysis for Signaling Pathway Proteins
-
Treat cells with this compound with or without a stimulant (e.g., LPS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-NF-κB, IκBα, p-Akt, Akt, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for its biological evaluation.
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Caption: A typical experimental workflow for evaluating the biological activity of this compound.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural characteristics of this compound strongly suggest that it possesses significant anti-inflammatory, anticancer, and neuroprotective properties, likely exceeding the potency of its mono-prenylated and non-prenylated parent compounds. The addition of a second prenyl group is expected to enhance its lipophilicity, leading to improved cellular uptake and interaction with molecular targets.
Future research should focus on the following areas:
-
Synthesis and Characterization: Development of an efficient and scalable synthesis method for this compound is crucial for enabling comprehensive biological studies.
-
In Vitro Biological Evaluation: Systematic in vitro screening is needed to determine the IC50 values for its anti-inflammatory, anticancer, and neuroprotective effects in relevant cell models.
-
Mechanism of Action Studies: Detailed molecular studies are required to elucidate the precise mechanisms by which this compound exerts its biological effects, including its impact on key signaling pathways.
-
In Vivo Studies: Following promising in vitro results, in vivo studies in appropriate animal models will be essential to evaluate its efficacy, pharmacokinetics, and safety profile.
This technical guide provides a foundational framework to encourage and guide future research into the therapeutic potential of this compound. The insights from studies on related compounds, combined with the anticipated enhancements conferred by its unique structure, position this compound as a highly promising candidate for further drug discovery and development efforts.
References
- 1. research.uniupo.it [research.uniupo.it]
- 2. Anti-inflammatory and vascularprotective properties of 8-prenylapigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemopreventive Agents from Nature: A Review of Apigenin, Rosmarinic Acid, and Thymoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Screening of 8,3'-Diprenylapigenin Bioactivity: An In-depth Technical Guide
To the Esteemed Researchers, Scientists, and Drug Development Professionals,
This technical guide addresses the preliminary screening of the bioactivity of a prenylated flavonoid. The initial request specified 8,3'-Diprenylapigenin . However, a comprehensive search of the current scientific literature did not yield any data for a compound with this specific name and structure. It is possible that this is a novel or exceptionally rare derivative of apigenin with limited to no published research.
Therefore, this guide will focus on the closely related and well-researched molecule, 8-Prenylapigenin , a compound that has demonstrated a range of interesting biological activities. We will provide a detailed overview of its known bioactivities, supported by quantitative data, experimental protocols, and signaling pathway diagrams as requested.
Overview of 8-Prenylapigenin Bioactivity
8-Prenylapigenin (8-PA) is a flavonoid structurally related to apigenin, characterized by the presence of a prenyl group at the C8 position of the A-ring. This structural modification has been shown to influence its pharmacological profile. The primary bioactivities of 8-prenylapigenin that have been investigated include its anti-inflammatory, vascular-protective, and potential anti-cancer effects.
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the bioactivity of 8-Prenylapigenin from the cited literature.
Table 1: Cytotoxicity of 8-Prenylapigenin
| Cell Line | Assay | Endpoint | Result |
| RAW 264.7 (Murine Macrophages) | Cytotoxicity Assay | IC50 | > 30 µM[1][2] |
Table 2: Anti-inflammatory Activity of 8-Prenylapigenin in LPS-stimulated RAW 264.7 Macrophages
| Target | Assay | Effect | Notes |
| TNF-α, iNOS, COX-2 | RT-PCR | Inhibition of gene expression | |
| TNF-α, NO, PGE2 | ELISA | Inhibition of release | |
| NF-κB | EMSA | Inhibition of activation | |
| Reactive Oxygen Species (ROS) | DCFH-DA Assay | Inhibition of accumulation |
Table 3: Vascular-Protective Effects of 8-Prenylapigenin
| Cell Line | Target | Assay | Effect | Maximal Effect |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Prostacyclin (PGI2) Production | ELISA | Significant Increase | 10 nM[1][2] |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used to assess the bioactivity of 8-Prenylapigenin.
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 (murine macrophage cell line) for anti-inflammatory assays.
-
Human Umbilical Vein Endothelial Cells (HUVEC) for vascular-protective assays.
-
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM for RAW 264.7) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
-
Treatment: For inflammation studies, RAW 264.7 cells are typically stimulated with lipopolysaccharide (LPS) (e.g., 0.1 µg/ml for 24 hours) in the presence or absence of varying concentrations of 8-Prenylapigenin.[1][2]
Cytotoxicity Assay
-
Principle: To determine the concentration range at which 8-Prenylapigenin is not toxic to the cells, a cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of 8-Prenylapigenin for a specified period (e.g., 24 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Measurement of Pro-inflammatory Mediators
-
Nitric Oxide (NO) Production (Griess Assay):
-
Collect the culture supernatant from treated and untreated cells.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.
-
-
Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α) Release (ELISA):
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for PGE2 and TNF-α.
-
Follow the manufacturer's instructions to measure the concentration of these mediators in the cell culture supernatant.
-
Gene Expression Analysis (RT-PCR)
-
Principle: Reverse Transcription Polymerase Chain Reaction (RT-PCR) is used to measure the mRNA levels of pro-inflammatory genes (e.g., TNF-α, iNOS, COX-2).
-
Procedure:
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Perform PCR using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the PCR products by gel electrophoresis to visualize the expression levels.
-
Nuclear Factor-kappaB (NF-κB) Activation (EMSA)
-
Principle: Electrophoretic Mobility Shift Assay (EMSA) is used to detect the activation and nuclear translocation of NF-κB.
-
Procedure:
-
Extract nuclear proteins from the cells.
-
Incubate the nuclear extracts with a radiolabeled DNA probe containing the NF-κB binding consensus sequence.
-
Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the shifted bands corresponding to the NF-κB-DNA complex by autoradiography.
-
Reactive Oxygen Species (ROS) Accumulation
-
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.
-
Procedure:
-
Load the cells with DCFH-DA, which is non-fluorescent.
-
Intracellular esterases cleave the acetate groups, and in the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Mandatory Visualizations: Signaling Pathways and Workflows
Below are the diagrams representing the key signaling pathways and experimental workflows described in this guide, generated using the DOT language.
Caption: Experimental workflow for assessing the anti-inflammatory activity of 8-Prenylapigenin.
Caption: Anti-inflammatory signaling pathway modulated by 8-Prenylapigenin.
Caption: Vascular-protective signaling pathway of 8-Prenylapigenin in HUVECs.
Conclusion
The preliminary screening of 8-Prenylapigenin reveals its significant potential as a bioactive compound with notable anti-inflammatory and vascular-protective properties. The inhibition of the NF-κB pathway and the reduction of reactive oxygen species are key mechanisms underlying its anti-inflammatory effects. Furthermore, its ability to stimulate the production of the atheroprotective prostacyclin in endothelial cells highlights its potential in cardiovascular health. While the initial request for this compound could not be fulfilled due to a lack of available data, the comprehensive analysis of 8-Prenylapigenin provides a solid foundation for further research and development in the field of flavonoid-based therapeutics. Future studies should focus on elucidating the detailed molecular mechanisms and evaluating the in vivo efficacy and safety of this promising natural product.
References
In Silico Target Prediction of 8,3'-Diprenylapigenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 8,3'-Diprenylapigenin and In Silico Target Prediction
This compound is a prenylated flavonoid, a class of natural products known for their diverse pharmacological activities. The addition of lipophilic prenyl groups to the apigenin backbone can significantly alter its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for drug discovery. Identifying the molecular targets of such natural products is a critical step in understanding their mechanism of action and therapeutic potential.
In silico target prediction has emerged as a powerful and cost-effective strategy in early-stage drug discovery.[1] These computational approaches can rapidly screen vast biological target space to generate hypotheses about the potential protein partners of a small molecule, thereby guiding subsequent experimental validation.[2] This guide provides a detailed framework for the in silico target prediction of this compound, outlining a robust workflow, potential targets based on analogous compounds, and the experimental protocols required for validation.
A Proposed In Silico Target Prediction Workflow
A robust in silico target prediction strategy for a novel natural product like this compound typically integrates multiple computational approaches to enhance the reliability of the predictions. This consensus-based approach minimizes the biases inherent in any single method.[1][2]
A generalized workflow can be conceptualized as follows:
Methodologies for In Silico Target Prediction
The proposed workflow integrates two primary categories of computational methods: ligand-based and structure-based approaches.
-
Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.
-
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that are critical for binding to a specific target. The pharmacophore model of this compound can be used to screen databases of known protein targets.[3][4]
-
Similarity Ensemble Approach (SEA): This is a widely used method that compares the 2D structure of the query molecule against sets of known ligands for a large number of protein targets to statistically rank potential targets.[2]
-
Publicly Available Web Servers: Several online tools, such as SwissTargetPrediction and SuperPred, utilize a combination of 2D and 3D similarity measures to predict potential targets.[2]
-
-
Structure-Based Approaches: These methods rely on the three-dimensional structure of potential protein targets.
-
Reverse Docking (or Inverse Virtual Screening): In this approach, the 3D structure of this compound is docked into the binding sites of a large collection of crystallographically determined protein structures. The binding affinity is estimated using a scoring function, and the proteins are ranked based on their predicted affinity for the molecule.
-
Potential Targets of Diprenylated Apigenin Derivatives
In the absence of direct in silico studies on this compound, we can infer potential targets from experimental studies on the closely related compound, 8-prenylapigenin. These studies provide a valuable starting point for generating hypotheses for the diprenylated analogue.
| Potential Target | Therapeutic Area | Evidence from Analogue (8-prenylapigenin) |
| Nuclear Factor-kappa B (NF-κB) | Inflammation, Cancer | Inhibition of NF-κB activation. |
| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | Inhibition of LPS-induced gene expression. |
| Estrogen Receptors (ERα and ERβ) | Hormone-dependent conditions | Weak estrogenic activity observed. |
Signaling Pathways of Potential Relevance
Based on the potential targets identified from analogous compounds, the following signaling pathways are of significant interest for investigating the mechanism of action of this compound.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation and is implicated in various chronic diseases, including cancer.[5] The canonical pathway involves the activation of the IKK complex, which leads to the phosphorylation and subsequent degradation of IκB proteins. This releases the NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes.[6]
COX-2 Signaling Pathway
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a key role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, such as PGE2.[7] Upregulation of COX-2 is a hallmark of many inflammatory conditions and cancers.[8]
Experimental Protocols for Target Validation
Following the generation of a prioritized list of potential targets from in silico screening, experimental validation is essential to confirm the computational predictions.[9][10]
General Workflow for Experimental Validation
Detailed Methodologies
-
Enzyme Inhibition Assays:
-
Objective: To determine if this compound can directly inhibit the enzymatic activity of a predicted target (e.g., COX-2).
-
Protocol Outline (for COX-2):
-
Recombinant human COX-2 enzyme is incubated with arachidonic acid as the substrate in the presence of varying concentrations of this compound.
-
The production of prostaglandin E2 (PGE2) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The concentration of this compound that causes 50% inhibition of COX-2 activity (IC50) is calculated.
-
-
-
Cell-Based Assays for NF-κB Inhibition:
-
Objective: To assess the ability of this compound to inhibit NF-κB activation in a cellular context.
-
Protocol Outline (using RAW 264.7 macrophages):
-
RAW 264.7 cells are pre-treated with various concentrations of this compound for a specified time.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce NF-κB activation.
-
Nuclear extracts are prepared, and the activation of NF-κB is quantified using an Electrophoretic Mobility Shift Assay (EMSA) or a reporter gene assay (e.g., luciferase assay with an NF-κB response element).
-
-
-
Direct Binding Assays:
-
Objective: To confirm a direct physical interaction between this compound and a purified target protein and to quantify the binding affinity.
-
Methods:
-
Surface Plasmon Resonance (SPR): The target protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The binding and dissociation are monitored in real-time to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): This technique measures the heat change upon the binding of the ligand to the protein to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
-
MicroScale Thermophoresis (MST): This method measures the change in the movement of a fluorescently labeled protein in a microscopic temperature gradient upon ligand binding to determine the binding affinity.
-
-
Conclusion
While direct computational studies on this compound are yet to be published, the established in silico methodologies provide a powerful framework for elucidating its molecular targets. By combining ligand- and structure-based approaches, a list of high-confidence potential targets can be generated. Drawing inferences from the known biological activities of the structurally similar compound, 8-prenylapigenin, suggests that key inflammatory pathways involving NF-κB and COX-2 are promising areas for investigation. The successful application of the integrated computational and experimental workflow outlined in this guide will be instrumental in unlocking the therapeutic potential of this compound and other novel natural products.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of bioactive natural products by pharmacophore-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Novelty of 8,3'-Diprenylapigenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the prospective novelty and therapeutic potential of 8,3'-Diprenylapigenin, a currently uncharacterized prenylated flavonoid. Based on a comprehensive review of its parent compound, apigenin, and related monoprenylated analogs, this document outlines a hypothetical framework for the synthesis, biological evaluation, and mechanistic elucidation of this novel molecule. The addition of two prenyl groups to the apigenin scaffold is predicted to enhance its lipophilicity and potentially augment its inherent anti-inflammatory and anticancer properties. This guide provides detailed experimental protocols and conceptualizes key signaling pathways that may be modulated by this compound, offering a roadmap for its future investigation as a potential therapeutic agent.
Introduction: The Case for a Novel Prenylated Flavonoid
Apigenin, a widely studied dietary flavonoid, is known for its low toxicity and a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Prenylation, the attachment of a prenyl group, is a common modification in natural products that often enhances their biological activity by increasing their affinity for biological membranes and protein targets. While 8-prenylapigenin has been synthesized and shown to possess potent anti-inflammatory properties, the diprenylated analog, this compound, remains unexplored in scientific literature.[3][4] This guide puts forth the hypothesis that this compound represents a novel chemical entity with potentially superior pharmacological properties compared to its monoprenylated and non-prenylated precursors.
Proposed Synthesis of this compound
The synthesis of this compound can be approached through a regioselective prenylation strategy. Both enzymatic and chemical methods are plausible.
2.1. Enzymatic Synthesis
The use of specific prenyltransferases could offer a highly regioselective route to this compound.[5][6] A two-step enzymatic reaction could be envisioned, starting with apigenin.
-
Step 1: Regiospecific prenylation at the C8 position using a C8-prenyltransferase.
-
Step 2: Subsequent regioselective prenylation at the C3' position of the B-ring using a C3'-prenyltransferase.
2.2. Chemical Synthesis
A multi-step chemical synthesis can also be proposed, likely involving protection-deprotection steps to achieve the desired regioselectivity. A plausible route is outlined below.
Caption: Proposed chemical synthesis workflow for this compound.
Predicted Biological Activities and Mechanistic Insights
Based on the known activities of apigenin and 8-prenylapigenin, this compound is predicted to exhibit significant anti-inflammatory and anticancer properties. The enhanced lipophilicity due to the two prenyl groups may lead to improved cellular uptake and target engagement.
3.1. Anti-Inflammatory Activity
Apigenin and its derivatives are known to suppress inflammatory responses.[7][8] 8-prenylapigenin, for instance, inhibits the production of pro-inflammatory mediators by suppressing the NF-κB signaling pathway.[3][4] It is hypothesized that this compound will also target key inflammatory pathways.
3.2. Anticancer Activity
Apigenin exerts anticancer effects by modulating various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis.[9][10][11] The addition of prenyl groups may enhance these effects.
3.3. Postulated Signaling Pathway Modulation
The primary signaling pathways likely to be affected by this compound include the NF-κB and PI3K/Akt pathways, both central to inflammation and cancer.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.
Quantitative Data Summary (Hypothetical)
The following table presents predicted IC50 values for this compound based on the activities of related compounds. These values require experimental validation.
| Assay | Target | Apigenin (IC50) | 8-Prenylapigenin (IC50) | This compound (Predicted IC50) |
| Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | ~20 µM | ~5 µM | < 5 µM |
| Anticancer | Proliferation of MCF-7 breast cancer cells | ~15 µM | ~8 µM | < 8 µM |
| Enzymatic | COX-2 Inhibition | ~10 µM | ~2 µM | < 2 µM |
| Enzymatic | PI3K Inhibition | ~5 µM | Not Reported | < 5 µM |
Detailed Experimental Protocols
5.1. Synthesis and Characterization of this compound
This protocol outlines a general chemical synthesis approach.
-
Protection of Hydroxyl Groups: Dissolve apigenin in anhydrous N,N-Dimethylformamide (DMF). Add a suitable protecting agent (e.g., tert-Butyldimethylsilyl chloride) and an appropriate base (e.g., imidazole). Stir the reaction at room temperature until complete protection of the 5, 7, and 4'-hydroxyl groups is confirmed by Thin Layer Chromatography (TLC).
-
O-Prenylation: To the solution of the protected apigenin, add potassium carbonate and prenyl bromide. Heat the reaction mixture at 60°C for 24 hours. Monitor the reaction by TLC.
-
Claisen Rearrangement: Purify the O-prenylated product and dissolve it in a high-boiling point solvent like N,N-diethylaniline. Heat the solution under a nitrogen atmosphere at 200-220°C to induce the Claisen rearrangement, yielding the C3'-prenylated product.
-
C8-Prenylation: To the C3'-prenylated intermediate, add a Lewis acid catalyst (e.g., BF3·OEt2) and prenyl alcohol in an appropriate solvent like dichloromethane at 0°C. Allow the reaction to warm to room temperature and stir until completion.
-
Deprotection: Remove the protecting groups using a suitable deprotecting agent (e.g., tetra-n-butylammonium fluoride in THF).
-
Purification and Characterization: Purify the final product, this compound, using column chromatography. Characterize the structure using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
5.2. Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.[12][13]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
5.3. Western Blot Analysis for Signaling Pathway Proteins
This protocol is for investigating the effect of this compound on key signaling proteins.[14][15]
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
The conceptual framework presented in this guide strongly suggests that this compound is a novel and promising candidate for drug discovery. Its predicted enhanced biological activities, stemming from the diprenylation of the apigenin core, warrant a thorough investigation. Future research should focus on the successful synthesis and characterization of this compound, followed by a comprehensive evaluation of its anti-inflammatory and anticancer properties in vitro and in vivo. Elucidating its precise mechanisms of action on key signaling pathways will be crucial in realizing its therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. Role of Apigenin in Cancer Prevention via the Induction of Apoptosis and Autophagy [jcpjournal.org]
- 3. research.uniupo.it [research.uniupo.it]
- 4. Anti-inflammatory and vascularprotective properties of 8-prenylapigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocatalytic access to diverse prenylflavonoids by combining a regiospecific C-prenyltransferase and a stereospecific chalcone isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regio‐ and Stereospecific Prenylation of Flavonoids by Sophora flavescens Prenyltransferase | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Potential Role of Apigenin in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 8,3'-Diprenylapigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
8,3'-Diprenylapigenin is a prenylated flavonoid that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a derivative of apigenin, it is found in various medicinal plants, including Broussonetia papyrifera and Cudrania tricuspidata. Accurate and precise quantification of this compound in different matrices, such as plant extracts and biological fluids, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.
These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated data for this compound is not extensively available in published literature, the following protocols are based on established and validated methods for structurally similar prenylated flavonoids.
Analytical Methods Overview
The two primary analytical techniques recommended for the quantification of this compound are HPLC-UV and LC-MS/MS.
-
HPLC-UV: This method is robust, widely available, and suitable for the quantification of this compound in relatively clean samples, such as standardized plant extracts. It relies on the principle of separating the analyte from other components in a mixture based on its affinity for a stationary phase, followed by detection using its UV absorbance.
-
LC-MS/MS: This technique offers superior sensitivity and selectivity, making it the method of choice for complex matrices like biological fluids (plasma, urine) or crude plant extracts. It couples the separation power of HPLC with the precise detection and structural confirmation capabilities of tandem mass spectrometry.
Data Presentation: Quantitative Parameters for Analytical Methods
The following tables summarize typical quantitative data for the analysis of prenylated flavonoids, which can be considered representative for the quantification of this compound. These values serve as a benchmark for method development and validation.
Table 1: HPLC-UV Method Parameters (Representative)
| Parameter | Value |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 2: LC-MS/MS Method Parameters (Representative)
| Parameter | Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Material by HPLC-UV
1. Sample Preparation: Solid-Liquid Extraction
-
1.1. Weigh 1.0 g of finely powdered, dried plant material (e.g., roots of Broussonetia papyrifera).
-
1.2. Place the powder in a flask and add 50 mL of 80% methanol.
-
1.3. Sonicate the mixture for 30 minutes at room temperature.
-
1.4. Centrifuge the mixture at 4000 rpm for 15 minutes.
-
1.5. Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
1.6. Combine the supernatants and evaporate to dryness under reduced pressure.
-
1.7. Reconstitute the dried extract in 10 mL of methanol.
-
1.8. Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC analysis.
2. HPLC-UV Instrumentation and Conditions
-
2.1. HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
2.2. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
2.3. Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
2.4. Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 30% B
-
31-35 min: 30% B
-
-
2.5. Flow Rate: 1.0 mL/min.
-
2.6. Column Temperature: 30 °C.
-
2.7. Detection Wavelength: Approximately 270 nm (based on the UV spectrum of the apigenin chromophore).
-
2.8. Injection Volume: 10 µL.
3. Calibration and Quantification
-
3.1. Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
3.2. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 100 µg/mL.
-
3.3. Inject the calibration standards and the sample extracts into the HPLC system.
-
3.4. Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
3.5. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Quantification of this compound in Biological Matrices (Plasma) by LC-MS/MS
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
1.1. To 100 µL of plasma sample, add 10 µL of internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound or another prenylated flavonoid not present in the sample).
-
1.2. Add 500 µL of ethyl acetate.
-
1.3. Vortex the mixture for 2 minutes.
-
1.4. Centrifuge at 10,000 rpm for 10 minutes.
-
1.5. Transfer the upper organic layer to a clean tube.
-
1.6. Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
1.7. Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
1.8. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
2.1. LC System: A UPLC or HPLC system.
-
2.2. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
2.3. Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
2.4. Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
2.5. Flow Rate: 0.3 mL/min.
-
2.6. Column Temperature: 40 °C.
-
2.7. Mass Spectrometer: A triple quadrupole mass spectrometer.
-
2.8. Ionization Source: Electrospray Ionization (ESI), typically in positive or negative ion mode.
-
2.9. Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion of the standard compounds.
3. Calibration and Quantification
-
3.1. Prepare a stock solution of this compound and the IS in methanol.
-
3.2. Prepare calibration standards by spiking blank plasma with known concentrations of this compound (e.g., 0.1 to 500 ng/mL) and a fixed concentration of the IS.
-
3.3. Process the calibration standards and unknown samples as described in the sample preparation section.
-
3.4. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the analyte.
-
3.5. Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
Caption: Workflow for Plant Sample Preparation.
Caption: Workflow for Plasma Sample Preparation.
Caption: General Analytical Workflow Logic.
Application Note and Protocol: Quantitative Analysis of 8,3'-Diprenylapigenin using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
8,3'-Diprenylapigenin is a prenylated flavonoid, a class of compounds known for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, metabolism research, and quality control of herbal medicines or related drug products. This document provides a detailed protocol for the analysis of this compound using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the HPLC-MS/MS method for this compound analysis. These values are representative and may vary based on the specific instrument and matrix used.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Matrix Effect | Minimal |
Experimental Protocols
1. Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is suitable for the extraction of this compound from plasma samples.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Apigenin, 100 ng/mL in ACN)
-
Human or animal plasma
-
-
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
-
2. HPLC-MS/MS Analysis
-
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
Time (min) %B 0.0 30 1.0 30 5.0 95 7.0 95 7.1 30 | 10.0 | 30 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) This compound 405.2 349.1 (Quantifier) 40 25 283.1 (Qualifier) 35 | Apigenin (IS) | 269.0 | 117.0 | 35 | 20 |
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Hypothetical signaling pathway inhibited by this compound.
Application Notes and Protocols for the Extraction and Purification of 8,3'-Diprenylapigenin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
8,3'-Diprenylapigenin is a prenylated flavonoid, a class of compounds known for their significant biological activities. Prenylation can enhance the therapeutic properties of flavonoids, including their anti-inflammatory, antioxidant, and anticancer effects. These application notes provide a comprehensive overview of the methodologies for extracting and purifying this compound from plant sources. While specific data for this compound is limited in publicly available literature, the protocols outlined below are based on established and effective methods for the extraction and purification of structurally similar and well-researched prenylated flavonoids, such as 8-prenylnaringenin and other diprenylated flavonoids. These protocols are intended to serve as a robust starting point for researchers.
Plant Sources
The primary plant families known to produce prenylated flavonoids include Leguminosae, Moraceae, and Cannabaceae, with hops (Humulus lupulus L.) being a particularly rich source.[1] While a definitive plant source for this compound is not widely documented, researchers should consider screening species from these families.
Experimental Protocols
I. Extraction of this compound
The choice of extraction method and solvent is critical for maximizing the yield of the target compound. Modern extraction techniques are generally preferred for their efficiency and reduced environmental impact.[2][3][4][5]
A. Solvent Selection and Preparation of Plant Material
Proper preparation of the plant material is essential for efficient extraction.
-
Drying: Plant material should be dried at room temperature or in an oven at a low temperature (40-50 °C) to prevent degradation of thermolabile compounds.
-
Grinding: The dried material should be ground into a fine powder to increase the surface area for solvent penetration.
-
Solvents: Ethanol and methanol are effective solvents for extracting prenylated flavonoids.[6] Acetone has also been noted for its selectivity in extracting flavonoids.[5] For diprenylated flavonoids, which are more lipophilic, solvents with lower polarity or mixtures of polar and non-polar solvents may be more effective.
B. Extraction Methodologies
1. Ultrasound-Assisted Extraction (UAE)
UAE is a highly efficient method that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and extraction yield.[2][3]
-
Protocol:
-
Place 10 g of powdered plant material in a 250 mL flask.
-
Add 100 mL of 95% ethanol (or another suitable solvent).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz for 30 minutes at 45 °C.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
2. Supercritical Fluid Extraction (SFE)
SFE using carbon dioxide (CO₂) is a green technology that offers high selectivity and yields pure extracts. The polarity of the supercritical fluid can be modified by adding a co-solvent.
-
Protocol:
-
Load 50 g of powdered plant material into the extraction vessel of an SFE system.
-
Set the extraction parameters:
-
Pressure: 300 bar
-
Temperature: 50 °C
-
CO₂ flow rate: 2 L/min
-
Co-solvent: 10% ethanol
-
-
Perform the extraction for 2 hours.
-
Collect the extract in the separator.
-
Evaporate the co-solvent to obtain the crude extract.
-
3. Maceration
Maceration is a simple and cost-effective extraction method.
-
Protocol:
-
Soak 100 g of powdered plant material in 1 L of 95% ethanol in a sealed container.
-
Keep the container at room temperature for 3 days with occasional shaking.
-
Filter the mixture and collect the filtrate.
-
Concentrate the filtrate using a rotary evaporator.
-
| Extraction Method | Solvent | Solid-to-Solvent Ratio | Temperature (°C) | Extraction Time | Typical Yield Range (%) |
| Ultrasound-Assisted Extraction (UAE) | 95% Ethanol | 1:10 (g/mL) | 45 | 3 x 30 min | 5 - 15 |
| Supercritical Fluid Extraction (SFE) | CO₂ with 10% Ethanol | 1:20 (g/mL) | 50 | 2 hours | 3 - 10 |
| Maceration | 95% Ethanol | 1:10 (g/mL) | Room Temperature | 3 days | 2 - 8 |
Note: Yields are highly dependent on the plant material and the concentration of the target compound.
II. Purification of this compound
The crude extract obtained from the initial extraction contains a complex mixture of compounds. A multi-step purification process is typically required to isolate this compound.
A. Liquid-Liquid Partitioning
This step separates compounds based on their differential solubility in immiscible solvents.
-
Protocol:
-
Dissolve the crude extract in a 50% methanol-water solution.
-
Perform successive extractions with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.
-
The diprenylated flavonoids are expected to be enriched in the chloroform and ethyl acetate fractions due to their increased lipophilicity.
-
Analyze each fraction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fraction containing the target compound.
-
B. Column Chromatography
Column chromatography is a fundamental technique for the separation of individual compounds from a mixture.
1. Silica Gel Column Chromatography
-
Protocol:
-
Pack a glass column with silica gel (60-120 mesh) slurried in n-hexane.
-
Load the concentrated chloroform or ethyl acetate fraction onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate).
-
Collect fractions and monitor by TLC.
-
Combine fractions containing the compound of interest and evaporate the solvent.
-
2. Sephadex LH-20 Column Chromatography
Sephadex LH-20 is a size-exclusion chromatography medium that is particularly effective for the purification of flavonoids.[7]
-
Protocol:
-
Swell the Sephadex LH-20 resin in methanol.
-
Pack a column with the swollen resin.
-
Load the partially purified fraction onto the column.
-
Elute with methanol.
-
Collect fractions and monitor by TLC or HPLC.
-
Combine the pure fractions and evaporate the solvent.
-
C. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining highly pure this compound, Prep-HPLC is the final recommended step.
-
Protocol:
-
Dissolve the purified fraction from column chromatography in a suitable solvent (e.g., methanol).
-
Inject the sample onto a preparative C18 column.
-
Elute with a gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Monitor the elution profile with a UV detector at a wavelength where apigenin derivatives absorb (e.g., ~268 nm and ~336 nm).
-
Collect the peak corresponding to this compound.
-
Lyophilize or evaporate the solvent to obtain the pure compound.
-
| Purification Step | Stationary Phase | Mobile Phase (Gradient) | Expected Outcome |
| Silica Gel Column | Silica Gel (60-120 mesh) | n-Hexane : Ethyl Acetate (100:0 to 0:100) | Separation of compounds based on polarity. |
| Sephadex LH-20 Column | Sephadex LH-20 | Methanol | Separation based on size and polarity. |
| Preparative HPLC | C18 | Acetonitrile : Water (with 0.1% Formic Acid) | High-purity isolation of the target compound. |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathway of this compound
Apigenin, the parent compound of this compound, is known to modulate several key signaling pathways involved in inflammation and cancer, such as the NF-κB and PI3K/Akt pathways.[8] The addition of prenyl groups can enhance these activities. The diagram below illustrates a potential mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Anti-inflammatory Assays of 8,3'-Diprenylapigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
8,3'-Diprenylapigenin, a prenylated flavonoid, has demonstrated significant anti-inflammatory properties. This document provides detailed application notes and protocols for assays relevant to the investigation of its anti-inflammatory effects. The primary focus is on in vitro assays using the RAW 264.7 murine macrophage cell line, a widely accepted model for studying inflammation. The methodologies outlined are based on established protocols and findings from key research, particularly the work of Paoletti et al. (2009), which highlights the compound's ability to inhibit the production of key inflammatory mediators.[1][2][3]
Mechanism of Action Overview
This compound exerts its anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] In response to inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it upregulates the expression of pro-inflammatory genes. These genes encode for cytokines like tumor necrosis factor-alpha (TNF-α), and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of nitric oxide (NO) and prostaglandins (e.g., PGE2), respectively. This compound has been shown to effectively suppress the activation of NF-κB, thereby downregulating the production of these key inflammatory mediators.[1][2][3]
Figure 1: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the in vitro anti-inflammatory activity of this compound based on available literature. It is noted that specific IC50 values for this compound are not consistently reported in the primary literature; however, its potency is described as comparable to 8-prenylnaringenin.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound in LPS-stimulated RAW 264.7 Macrophages
| Mediator | Assay Type | Effective Concentration | Observed Effect |
| Nitric Oxide (NO) | Griess Assay | 10 µM - 30 µM | Significant inhibition of NO production. |
| TNF-α | ELISA | 10 µM - 30 µM | Significant inhibition of TNF-α release. |
| Prostaglandin E2 (PGE2) | Immunoassay | 10 µM - 30 µM | Significant inhibition of PGE2 release. |
Table 2: Effect of this compound on Pro-inflammatory Gene Expression and NF-κB Activation in LPS-stimulated RAW 264.7 Macrophages
| Target | Assay Type | Effective Concentration | Observed Effect |
| iNOS Expression | RT-PCR | 10 µM - 30 µM | Inhibition of LPS-induced gene expression. |
| COX-2 Expression | RT-PCR | 10 µM - 30 µM | Inhibition of LPS-induced gene expression. |
| TNF-α Expression | RT-PCR | 10 µM - 30 µM | Inhibition of LPS-induced gene expression. |
| NF-κB Activation | EMSA | 10 µM - 30 µM | Abolished LPS-induced DNA binding.[1] |
Experimental Protocols
Detailed protocols for key in vitro anti-inflammatory assays are provided below. These protocols are designed to be a starting point and may require optimization based on specific laboratory conditions and reagents.
Figure 2: General experimental workflow for in vitro anti-inflammatory assays.
Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
DMEM (supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 30 µM). Include a vehicle control (DMSO). Incubate for 1 hour.
-
Stimulation: Add LPS to each well to a final concentration of 0.1 µg/mL (except for the negative control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol 2: TNF-α and PGE2 Measurement (ELISA)
Objective: To quantify the concentration of TNF-α and PGE2 released into the cell culture supernatant.
Materials:
-
Supernatants from Protocol 1
-
Commercial ELISA kits for mouse TNF-α and PGE2
-
Microplate reader
Procedure:
-
Sample Preparation: Collect the cell culture supernatants after the 24-hour incubation with this compound and LPS as described in Protocol 1. Centrifuge the supernatants to remove any cellular debris.
-
ELISA: Perform the ELISA for TNF-α and PGE2 according to the manufacturer's instructions provided with the commercial kits. This typically involves the following steps:
-
Addition of standards and samples to the antibody-coated microplate.
-
Incubation to allow the analyte to bind to the immobilized antibody.
-
Washing steps to remove unbound substances.
-
Addition of a detection antibody conjugated to an enzyme (e.g., HRP).
-
Further incubation and washing steps.
-
Addition of a substrate solution that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Quantification: Calculate the concentration of TNF-α or PGE2 in the samples based on the standard curve generated with the provided standards.
Protocol 3: NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
Objective: To assess the DNA-binding activity of NF-κB in nuclear extracts.
Materials:
-
RAW 264.7 cells cultured in 6-well plates
-
This compound and LPS
-
Nuclear extraction kit
-
BCA protein assay kit
-
NF-κB consensus oligonucleotide probe (labeled with biotin or a radioactive isotope)
-
Poly(dI-dC)
-
EMSA buffer, loading dye, and polyacrylamide gels
-
Chemiluminescent or radioactive detection system
Procedure:
-
Cell Treatment: Seed and treat RAW 264.7 cells in 6-well plates with this compound and LPS as described previously, but for a shorter duration (e.g., 30-60 minutes) to capture peak NF-κB activation.
-
Nuclear Extract Preparation: Following treatment, harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's protocol. Determine the protein concentration of the nuclear extracts using a BCA assay.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following: nuclear extract (5-10 µg), poly(dI-dC) (a non-specific competitor DNA), and EMSA binding buffer.
-
Add the labeled NF-κB oligonucleotide probe.
-
For competition assays (to confirm specificity), add an excess of unlabeled "cold" probe to a separate reaction.
-
Incubate the reactions at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Add loading dye to each reaction.
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel until the dye front is near the bottom.
-
-
Detection:
-
Transfer the DNA-protein complexes from the gel to a nylon membrane.
-
Detect the labeled probe using a chemiluminescent or autoradiographic detection system, depending on the label used.
-
-
Analysis: A "shifted" band indicates the formation of a DNA-NF-κB complex. A decrease in the intensity of this shifted band in the presence of this compound indicates inhibition of NF-κB DNA binding.
Figure 3: Logical flow of the anti-inflammatory action of this compound.
Conclusion
This compound is a potent inhibitor of the inflammatory response in macrophages. The assays described in this document provide a robust framework for characterizing its anti-inflammatory activity and elucidating its mechanism of action. By following these protocols, researchers can effectively evaluate the potential of this compound as a therapeutic agent for inflammatory diseases.
References
Application Notes and Protocols for Testing the Efficacy of 8,3'-Diprenylapigenin in Animal Models
Introduction:
While specific data on 8,3'-Diprenylapigenin is limited in the current scientific literature, its structural similarity to other prenylated flavonoids, such as 8-prenylapigenin and 8-prenylnaringenin, suggests potential therapeutic applications. These related compounds have demonstrated anti-inflammatory, neuroprotective, and anti-cancer properties in various preclinical studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute preclinical animal studies to evaluate the efficacy of this compound. The protocols outlined below are based on established methodologies for analogous compounds and can be adapted for the specific research question.
Section 1: Anti-inflammatory Efficacy
Prenylflavonoids are known to modulate inflammatory pathways.[1][2][3] Testing the anti-inflammatory potential of this compound is a logical first step.
Recommended Animal Model: Lipopolysaccharide (LPS)-induced Systemic Inflammation in Mice
This is a widely used and well-characterized model to study acute inflammatory responses.
Experimental Protocol
-
Animal Selection: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping:
-
Group 1: Vehicle control (e.g., DMSO or Tween-80 in saline)
-
Group 2: LPS control (e.g., 1 mg/kg, intraperitoneal injection)
-
Group 3: this compound (low dose, e.g., 10 mg/kg, oral gavage) + LPS
-
Group 4: this compound (high dose, e.g., 50 mg/kg, oral gavage) + LPS
-
Group 5: Positive control (e.g., Dexamethasone, 1 mg/kg, intraperitoneal injection) + LPS
-
-
Dosing: Administer this compound or vehicle one hour prior to LPS challenge.
-
LPS Challenge: Inject LPS intraperitoneally.
-
Sample Collection: At 2, 6, and 24 hours post-LPS injection, collect blood via cardiac puncture and harvest tissues (liver, lung, spleen).
-
Analysis:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
-
Perform histological analysis of tissues to assess inflammatory cell infiltration.
-
Analyze gene expression of inflammatory markers (iNOS, COX-2) in tissues using RT-qPCR.
-
Data Presentation
| Group | Treatment | Serum TNF-α (pg/mL) at 2h | Serum IL-6 (pg/mL) at 6h | Lung MPO Activity (U/g tissue) at 24h |
| 1 | Vehicle | |||
| 2 | LPS | |||
| 3 | Low Dose 8,3'-DPA + LPS | |||
| 4 | High Dose 8,3'-DPA + LPS | |||
| 5 | Dexamethasone + LPS |
Signaling Pathway
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Section 2: Neuroprotective Efficacy
Flavonoids, including apigenin, have shown neuroprotective effects in preclinical models of neurodegenerative diseases.[4][5]
Recommended Animal Model: MPTP-induced Parkinson's Disease Model in Mice
This model mimics some of the key pathological features of Parkinson's disease, including dopaminergic neuron loss.
Experimental Protocol
-
Animal Selection: Male C57BL/6 mice, 10-12 weeks old.
-
Grouping:
-
Group 1: Saline control
-
Group 2: MPTP control (e.g., 20 mg/kg, intraperitoneal injection, 4 doses at 2-hour intervals)
-
Group 3: this compound (e.g., 25 mg/kg, oral gavage) + MPTP
-
Group 4: this compound (e.g., 50 mg/kg, oral gavage) + MPTP
-
-
Dosing: Administer this compound daily for 7 days prior to and during the MPTP administration period.
-
Behavioral Testing: 7 days after the last MPTP injection, perform behavioral tests such as the rotarod test and pole test to assess motor coordination and bradykinesia.
-
Neurochemical Analysis: 14 days post-MPTP, sacrifice animals and dissect the striatum and substantia nigra. Measure dopamine and its metabolites (DOPAC, HVA) using HPLC.
-
Immunohistochemistry: Perfuse a subset of animals and perform tyrosine hydroxylase (TH) staining on brain sections to quantify dopaminergic neuron survival in the substantia nigra.
Data Presentation
| Group | Treatment | Rotarod Latency (s) | Striatal Dopamine (ng/mg tissue) | TH+ Neuron Count (Substantia Nigra) |
| 1 | Saline | |||
| 2 | MPTP | |||
| 3 | Low Dose 8,3'-DPA + MPTP | |||
| 4 | High Dose 8,3'-DPA + MPTP |
Experimental Workflow
Caption: Workflow for assessing neuroprotective effects in a mouse model.
Section 3: Anti-Cancer Efficacy
Many flavonoids exhibit anti-proliferative and pro-apoptotic effects on cancer cells.[6][7]
Recommended Animal Model: Xenograft Tumor Model in Nude Mice
This model allows for the in vivo evaluation of a compound's effect on the growth of human cancer cells.
Experimental Protocol
-
Animal Selection: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Culture: Culture a human cancer cell line of interest (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer).
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Grouping and Dosing: When tumors reach an average volume of 100-150 mm³, randomize mice into groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 20 mg/kg, intraperitoneal injection, daily)
-
Group 3: this compound (e.g., 40 mg/kg, intraperitoneal injection, daily)
-
Group 4: Positive control (standard chemotherapy for the specific cancer type)
-
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Analysis:
-
At the end of the study, excise tumors and weigh them.
-
Perform immunohistochemistry on tumor sections for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Conduct Western blot analysis on tumor lysates to investigate the effect on key signaling proteins (e.g., Akt, ERK).
-
Data Presentation
| Group | Treatment | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Ki-67 Positive Cells (%) |
| 1 | Vehicle | |||
| 2 | Low Dose 8,3'-DPA | |||
| 3 | High Dose 8,3'-DPA | |||
| 4 | Positive Control |
Logical Relationship Diagram
Caption: Decision-making flowchart for evaluating anti-cancer potential.
References
- 1. research.uniupo.it [research.uniupo.it]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and vascularprotective properties of 8-prenylapigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apigenin and inflammation in the brain: can apigenin inhibit neuroinflammation in preclinical models? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. oncologyradiotherapy.com [oncologyradiotherapy.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8,3'-Diprenylapigenin
Welcome to the technical support center for the synthesis of 8,3'-Diprenylapigenin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most common approach for the synthesis of this compound is through the direct C-prenylation of apigenin. This typically involves an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts alkylation, using a prenylating agent in the presence of a Lewis acid or Brønsted acid catalyst. The reaction aims to introduce prenyl groups at the C8 and C3' positions of the apigenin scaffold.
Q2: Why is regioselectivity a major challenge in this synthesis?
A2: Apigenin has multiple nucleophilic sites on its aromatic rings (A and B rings) that can be attacked by the electrophilic prenylating agent. The hydroxyl groups on the apigenin molecule activate the rings towards electrophilic substitution, but this activation is not highly specific to the desired 8 and 3' positions. This can lead to a mixture of mono-, di-, and even tri-prenylated isomers, as well as O-prenylated byproducts. Controlling the regioselectivity to favor the 8,3'-diprenylated product is a primary challenge.
Q3: What are the common side products I should expect?
A3: Besides the desired this compound, you may encounter several side products, including:
-
Mono-prenylated apigenin: 8-prenylapigenin, 6-prenylapigenin, and 3'-prenylapigenin.
-
Other di-prenylated isomers: 6,8-diprenylapigenin, 6,3'-diprenylapigenin.
-
O-prenylated products: Prenylation occurring on one of the hydroxyl groups.
-
Products from rearrangement: The prenyl group can sometimes undergo rearrangement under acidic conditions.
Q4: How can I purify the final product?
A4: Purification of this compound from the reaction mixture typically requires chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a common and effective method for separating the desired product from unreacted starting materials and various isomers. Column chromatography using silica gel can also be employed as a preliminary purification step.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield of Prenylated Products | 1. Inactive Catalyst: The Lewis acid may have been deactivated by moisture or coordination with the phenolic hydroxyl groups of apigenin. 2. Insufficient Reaction Temperature: The activation energy for the Friedel-Crafts reaction may not have been reached. 3. Poor Quality Reagents: The apigenin or prenylating agent may be impure. | 1. Use anhydrous solvents and reagents. Consider using a stronger or excess of the Lewis acid catalyst. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. 3. Ensure the purity of starting materials through appropriate characterization. |
| Formation of Multiple Isomers (Poor Regioselectivity) | 1. Harsh Reaction Conditions: High temperatures and strong Lewis acids can lead to less selective reactions. 2. Inappropriate Catalyst: The chosen Lewis acid may not provide the desired regioselectivity. | 1. Screen different solvents and reaction temperatures to find a balance between reactivity and selectivity. 2. Experiment with different Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, Montmorillonite K10) or consider using a protecting group strategy to block more reactive sites. |
| Predominance of O-Prenylated Byproducts | 1. Reaction Conditions Favoring O-alkylation: This can be influenced by the choice of base and solvent. 2. Reactivity of Hydroxyl Groups: The phenolic hydroxyls are also nucleophilic. | 1. Avoid strong bases that can deprotonate the hydroxyl groups, making them more nucleophilic. 2. Consider protecting the hydroxyl groups (e.g., as methyl ethers or acetates) before the prenylation step, followed by deprotection. |
| Difficulty in Product Purification | 1. Similar Polarity of Isomers: The various prenylated isomers often have very similar polarities, making them difficult to separate by column chromatography. | 1. Utilize a high-resolution separation technique like preparative HPLC with an appropriate column and gradient elution. 2. Consider derivatization of the mixture to alter the polarity of the components, followed by separation and removal of the derivatizing group. |
Experimental Protocols
Proposed Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for flavonoid prenylation. Optimization of specific parameters is highly recommended.
Materials:
-
Apigenin
-
Prenyl bromide (3-methyl-2-buten-1-yl bromide)
-
Anhydrous Lewis Acid (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂))
-
Anhydrous Solvent (e.g., Dioxane or Acetonitrile)
-
Quenching solution (e.g., dilute HCl)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve apigenin in the anhydrous solvent.
-
Addition of Reagents: Cool the solution in an ice bath (0 °C). Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise with stirring.
-
Prenylation: After stirring for a short period, add prenyl bromide dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench it by slowly adding a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product using column chromatography on silica gel followed by preparative HPLC to isolate this compound.
Data Presentation
Table 1: Effect of Reaction Parameters on Prenylation Yield (Illustrative Data)
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Key Side Products |
| 1 | BF₃·OEt₂ | Dioxane | 25 | 24 | 15 | 8-prenylapigenin, O-prenylated products |
| 2 | BF₃·OEt₂ | Acetonitrile | 50 | 12 | 25 | 8-prenylapigenin, 6,8-diprenylapigenin |
| 3 | Sc(OTf)₃ | Dichloromethane | 25 | 24 | 20 | 8-prenylapigenin, 3'-prenylapigenin |
| 4 | Montmorillonite K10 | Toluene | 80 | 8 | 30 | 6-prenylapigenin, 8-prenylapigenin |
Note: The data in this table is illustrative and intended to show the potential impact of different reaction conditions. Actual results may vary.
Visualizations
Diagram 1: Synthetic Pathway of this compound
Caption: Proposed synthetic route for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Technical Support Center: Chemical Synthesis of Prenylated Flavonoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of prenylated flavonoids.
Troubleshooting Guides
Issue 1: Low Yield of C-Prenylated Flavonoid
Question: I am getting a low yield of my desired C-prenylated flavonoid. What are the possible causes and how can I improve the yield?
Answer:
Low yields in C-prenylation of flavonoids are a common issue and can stem from several factors. Here's a systematic approach to troubleshoot this problem:
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: Many prenylation reactions, especially the Claisen rearrangement, are temperature-sensitive. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to degradation of starting materials and products.
-
Recommendation: Carefully optimize the reaction temperature. For thermal Claisen rearrangements, temperatures between 140-220°C are often required. Microwave-assisted synthesis can significantly reduce reaction times and improve yields by allowing for rapid and uniform heating to high temperatures.
-
-
Reaction Time: Insufficient reaction time will result in incomplete conversion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates and selectivity.
-
Recommendation: For Claisen rearrangements, high-boiling point solvents like N,N-diethylaniline or N,N-diethylbutylamine are commonly used. For Friedel-Crafts type reactions, less polar solvents may be preferable.
-
-
-
Catalyst Inactivity or Inefficiency (for Friedel-Crafts type reactions):
-
Lewis Acid Choice: The strength and nature of the Lewis acid catalyst are critical.
-
Recommendation: Experiment with different Lewis acids. While ZnCl₂ is commonly used, other catalysts like BF₃·OEt₂, Sc(OTf)₃, or acidic clays (e.g., Montmorillonite K10) might offer better results for your specific flavonoid.[1]
-
-
Catalyst Loading: An insufficient amount of catalyst will lead to a sluggish reaction.
-
Recommendation: Optimize the molar ratio of the catalyst to the flavonoid substrate.
-
-
-
Formation of Byproducts:
-
O-Prenylation: The phenolic hydroxyl groups of flavonoids are nucleophilic and can compete with the aromatic ring for the prenylating agent, leading to the formation of O-prenylated byproducts. This is a significant issue in direct C-prenylation methods.
-
Recommendation: To favor C-prenylation, consider a two-step approach: perform O-prenylation first, followed by a Claisen rearrangement to move the prenyl group to the carbon atom.
-
-
Formation of Isomeric Products: Prenylation can often occur at multiple positions on the flavonoid skeleton, most commonly at the C-6 and C-8 positions, leading to a mixture of isomers and reducing the yield of the desired product.
-
Recommendation: The choice of catalyst and solvent can influence regioselectivity. For instance, in the rearrangement of 5-O-prenylflavonoids, Florisil can selectively catalyze the formation of the 8-C-prenylated product, while Montmorillonite K10 favors the 6-C-prenylated isomer.[1]
-
-
Rearrangement of the Prenyl Group: Under acidic conditions, the prenyl group can undergo rearrangements, leading to undesired byproducts.
-
-
Starting Material Quality:
-
Purity: Impurities in the flavonoid starting material or the prenylating agent can interfere with the reaction.
-
Recommendation: Ensure the purity of your starting materials using appropriate purification techniques.
-
-
Moisture: Lewis acid catalysts are often sensitive to moisture.
-
Recommendation: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: Poor Regioselectivity (Mixture of C-6 and C-8 isomers)
Question: My reaction is producing a mixture of C-6 and C-8 prenylated isomers, and I want to selectively synthesize one of them. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in the C-prenylation of flavonoids is a significant challenge. The electronic and steric properties of the flavonoid core, as well as the reaction conditions, play a crucial role.
Factors Influencing Regioselectivity and Strategies for Control:
-
Synthetic Strategy:
-
Direct C-Prenylation (e.g., Friedel-Crafts): This method often leads to mixtures of isomers as the C-6 and C-8 positions can have similar reactivity.
-
O-Prenylation followed by Claisen Rearrangement: This two-step approach can offer better regioselective control. The initial O-prenylation occurs at a specific hydroxyl group, and the subsequent thermal or catalyzed rearrangement can favor one ortho position over the other. For 5-hydroxyflavonoids, rearrangement of the 5-O-prenyl ether can lead to either the 6-C or 8-C product.
-
-
Catalyst and Reaction Conditions:
-
Lewis Acids and Solid Catalysts: The choice of catalyst is critical for directing the rearrangement.
-
For 5-O-prenylflavonoids:
-
-
Solvent Effects: The solvent can influence the transition state of the rearrangement.
-
-
Protecting Groups: The presence and nature of protecting groups on other hydroxyl functions of the flavonoid can influence the electron density of the aromatic rings and sterically hinder certain positions, thereby directing the prenylation to a specific site.
Issue 3: Difficulty in Purifying the Prenylated Flavonoid Product
Question: I am struggling to purify my target prenylated flavonoid from the reaction mixture. What are the recommended purification techniques?
Answer:
The purification of prenylated flavonoids can be challenging due to their increased lipophilicity and the potential presence of closely related isomers and byproducts. A multi-step purification strategy is often necessary.
Recommended Purification Workflow:
-
Initial Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove the catalyst and other water-soluble impurities. For reactions using Lewis acids like ZnCl₂, washing with a dilute acid solution (e.g., 1M HCl) is necessary to decompose the catalyst complex.
-
Column Chromatography (Silica Gel): This is the most common initial purification step.
-
Stationary Phase: Silica gel (200-400 mesh) is typically used.
-
Mobile Phase: A gradient of non-polar to polar solvents is employed. Common solvent systems include:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
-
Troubleshooting:
-
Poor Separation: If the compounds are co-eluting, try a shallower gradient or a different solvent system with different selectivities.
-
Tailing: This can be caused by the acidic nature of silica gel interacting with the phenolic hydroxyl groups. Adding a small amount of acetic acid or formic acid to the mobile phase can sometimes improve peak shape.
-
-
-
Size-Exclusion Chromatography (Sephadex LH-20): This technique is particularly useful for separating compounds based on their size and polarity.
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol is a very common eluent for the purification of flavonoids on Sephadex LH-20.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure compounds, especially for separating close-running isomers (e.g., C-6 and C-8 prenylated flavonoids), preparative HPLC is often essential.
-
Stationary Phase: Reversed-phase columns (e.g., C18) are most common.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is typically used. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is often necessary to ensure good peak shape for phenolic compounds.
-
Method Development for Isomer Separation:
-
Start with a generic gradient (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 20-30 minutes).
-
If co-elution occurs, a shallower gradient or isocratic elution with an optimized solvent composition will be necessary to achieve baseline separation.
-
Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity and may improve separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for introducing a prenyl group onto a flavonoid skeleton?
A1: The two primary strategies are:
-
Direct C-Prenylation: This typically involves an electrophilic substitution reaction, such as a Friedel-Crafts alkylation, where the flavonoid reacts directly with a prenylating agent (e.g., prenyl bromide or 3-methyl-2-buten-1-ol) in the presence of a Lewis acid or Brønsted acid catalyst. This method is more direct but often suffers from low yields and poor regioselectivity.
-
O-Prenylation followed by Claisen Rearrangement: This is a two-step process. First, a phenolic hydroxyl group of the flavonoid is alkylated with a prenyl group to form an O-prenyl ether. This ether is then heated, often in the presence of a catalyst, to induce a[4][4]-sigmatropic rearrangement (Claisen rearrangement), which moves the prenyl group from the oxygen to an adjacent carbon atom on the aromatic ring. This method generally offers better control over regioselectivity.
Q2: What is the difference between C-prenylation and O-prenylation?
A2:
-
C-prenylation refers to the attachment of a prenyl group directly to a carbon atom of the flavonoid's aromatic ring system (e.g., at the C-6 or C-8 position). C-prenylated flavonoids are generally more common in nature.[5]
-
O-prenylation involves the formation of an ether linkage between a prenyl group and one of the phenolic hydroxyl groups of the flavonoid.
Q3: What are the advantages of using microwave-assisted synthesis for prenylation reactions?
A3: Microwave-assisted synthesis offers several advantages over conventional heating methods for prenylation reactions, particularly for the Claisen rearrangement:
-
Reduced Reaction Times: Reactions that might take several hours with conventional heating can often be completed in minutes using microwave irradiation.[3][6][7][8]
-
Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of degradation byproducts, leading to higher yields of the desired product.[9]
-
Enhanced Regioselectivity: In some cases, microwave heating can influence the regioselectivity of the reaction.
Q4: How can I confirm the position of the prenyl group on the flavonoid skeleton?
A4: The substitution pattern of the prenylated flavonoid is typically determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative. For example, prenylation at C-6 or C-8 will result in specific changes in the signals of the remaining protons on the A-ring.
-
¹³C NMR: The chemical shift of the carbon atom to which the prenyl group is attached will be significantly altered.
-
2D NMR (HMBC, HSQC, NOESY): These experiments are crucial for unambiguously assigning the position of the prenyl group by observing correlations between the protons and carbons of the prenyl side chain and the flavonoid skeleton.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that may be characteristic of the substitution pattern.
Data Presentation
Table 1: Comparison of Yields for the Synthesis of Prenylated Naringenin Derivatives
| Starting Material | Prenylating Agent | Catalyst/Method | Product(s) | Yield (%) | Reference |
| Naringenin | 3-methyl-2-buten-1-ol | ZnCl₂ | 6-prenylnaringenin & 8-prenylnaringenin | 23-36 (combined) | [4] |
| Xanthohumol | - | LiCl, Microwave | 6-prenylnaringenin & 8-prenylnaringenin | 76 (combined) | [9] |
Table 2: Regioselectivity in the Claisen Rearrangement of 5-O-Prenyl Chrysin Derivatives
| Substrate | Catalyst/Solvent | Temperature (°C) | Major Product | Reference |
| 7-MEM-5-prenyl chrysin | N,N-diethylaniline (Microwave, 750W) | - | 8-(3,3-dimethylallyl) chrysin | [4] |
| 7-MEM-5-prenyl chrysin | N,N-diethylbutylamine (Reflux) | - | 6-(1,1-dimethylallyl) chrysin | [4] |
| Protected 5-O-(3,3-dimethylallyl) chrysin | N,N-diethylaniline | 200-217 | 8-(3,3-dimethylallyl) isomer | [4] |
| Protected 5-O-(3,3-dimethylallyl) chrysin | N,N-diethylbutylamine | 140-160 | 6-(1,1-dimethylallyl) isomer | [4] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Prenylation of Flavonoids using ZnCl₂
This protocol is adapted from Osorio et al. (2021).[10]
Materials:
-
Flavonoid (e.g., chrysin, naringenin)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
3-methyl-2-buten-1-ol
-
Anhydrous Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a solution of the flavonoid (1 molar equivalent) in anhydrous ethyl acetate, add anhydrous ZnCl₂ (4 molar equivalents).
-
Stir the mixture vigorously at room temperature under an inert atmosphere.
-
Add a solution of 3-methyl-2-buten-1-ol (4 molar equivalents) in anhydrous ethyl acetate dropwise over 1 hour at 40°C.
-
After the addition is complete, heat the reaction mixture to reflux and continue stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after 4 hours), cool the mixture to room temperature.
-
Add 1M HCl to decompose the ZnCl₂ complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: General Procedure for Microwave-Assisted Claisen Rearrangement of O-Prenylated Flavonoids
This protocol is a general guide based on literature descriptions of microwave-assisted Claisen rearrangements.[6][11]
Materials:
-
O-prenylated flavonoid
-
High-boiling point solvent (e.g., N,N-diethylaniline, o-xylene)
-
Microwave synthesis vial
-
Microwave synthesizer
Procedure:
-
Dissolve the O-prenylated flavonoid in the chosen high-boiling point solvent in a microwave synthesis vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 180-220°C) for a specified time (e.g., 10-60 minutes). The optimal conditions will need to be determined for each specific substrate.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction vial to room temperature.
-
Remove the solvent under reduced pressure (e.g., by vacuum distillation).
-
Purify the crude product by column chromatography on silica gel or preparative HPLC.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of prenylated flavonoids.
Caption: Decision tree for selecting a synthetic strategy for C-prenylated flavonoids.
Caption: Competing pathways of C-prenylation versus O-prenylation in flavonoid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis and late stage modifications of Cyl derivatives [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Seven-Membered Carbocyclic Rings via a Microwave-Assisted Tandem Oxyanionic 5-Exo Dig Cyclization-Claisen Rearrangement Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Enantioselective para-Claisen Rearrangement for the Synthesis of Illicium-Derived Prenylated Phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave Accelerated Aza-Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Prenylated Flavonoid Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of prenylated flavonoids.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My extraction yield of prenylated flavonoids is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Solvent Polarity: Prenylated flavonoids have reduced polarity compared to their non-prenylated counterparts due to the lipophilic prenyl group. If you are using highly polar solvents like pure water, the extraction efficiency will be low.
-
Solution: Employ solvents of medium polarity. Mixtures of ethanol or methanol with water are often effective. For instance, a 70% ethanol solution can be a good starting point. For specific prenylated flavonoids, less polar solvents like ethyl acetate or even dichloromethane might be necessary.
-
-
Inadequate Cell Wall Disruption: The plant matrix must be sufficiently disrupted to allow the solvent to access the intracellular flavonoids.
-
Solution: Ensure your plant material is finely ground. Additionally, consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which actively disrupt cell walls.
-
-
Suboptimal Temperature: Temperature plays a crucial role. While higher temperatures can increase solubility and diffusion rates, excessive heat can lead to the degradation of thermolabile prenylated flavonoids.
-
Solution: Optimize the extraction temperature. For many flavonoid extractions, a range of 40-60°C is a good starting point.[1] Conduct small-scale experiments at different temperatures to find the optimal balance for your specific compound.
-
-
Incorrect Solid-to-Liquid Ratio: An insufficient volume of solvent may become saturated before all the target compounds are extracted.
-
Solution: Increase the solvent-to-solid ratio. Ratios between 10:1 and 50:1 (mL/g) are commonly used.[2]
-
Q2: I am observing degradation of my target prenylated flavonoid during extraction. How can I prevent this?
A2: Degradation is a common issue, particularly with sensitive compounds. Here are some strategies to minimize it:
-
Temperature Control: As mentioned, high temperatures can cause degradation. This is particularly true for Microwave-Assisted Extraction (MAE) where localized heating can be intense.
-
Solution: Use the lowest effective temperature for your extraction. For MAE, consider using pulsed microwave radiation to avoid overheating. For conventional methods, a controlled temperature water bath is recommended. The stability of flavonoids can decrease above 100°C.
-
-
Light and Oxygen Exposure: Some flavonoids are sensitive to light and oxidation.
-
Solution: Perform extractions in amber glassware or protect your setup from direct light. Purging the extraction vessel with an inert gas like nitrogen can minimize oxidative degradation.
-
-
Extraction Time: Prolonged extraction times, especially at elevated temperatures, can increase the chances of degradation.
-
Solution: Optimize your extraction time. Advanced methods like UAE and MAE can significantly reduce the required extraction time compared to conventional methods like Soxhlet extraction.
-
Q3: The purity of my extract is low, with many contaminants. How can I improve the selectivity for prenylated flavonoids?
A3: Improving selectivity is key for downstream applications. Consider these approaches:
-
Solvent Selection: The choice of solvent is the most critical factor for selectivity.
-
Solution: Tailor your solvent system to the polarity of your target prenylated flavonoid. A stepwise extraction (fractional extraction) with solvents of increasing polarity can be effective. For example, a preliminary wash with a non-polar solvent like hexane can remove lipids before extracting the flavonoids with a medium-polarity solvent.
-
-
pH Modification: The pH of the extraction medium can influence the solubility and stability of flavonoids and potential contaminants.
-
Solution: Adjusting the pH of your solvent can improve selectivity. For many flavonoids, a slightly acidic pH can enhance stability and extraction efficiency.
-
Q4: Should I choose Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for my prenylated flavonoids?
A4: Both UAE and MAE are excellent modern techniques that offer advantages over conventional methods. The choice depends on your specific needs and equipment availability.
-
Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt cell walls. It is generally performed at lower temperatures than MAE, which can be beneficial for heat-sensitive compounds.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and plant material, causing cell rupture. It is often faster than UAE but requires careful temperature control to prevent degradation.
| Feature | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Principle | Acoustic Cavitation | Dielectric Heating |
| Temperature | Generally lower | Can be higher, requires careful control |
| Speed | Fast | Very Fast |
| Efficiency | High | High |
| Best For | Thermally sensitive compounds | Rapid extractions |
Quantitative Data Summary
The following tables summarize typical extraction parameters and yields for flavonoids using different methods. Note that optimal conditions will vary depending on the specific prenylated flavonoid and plant material.
Table 1: Comparison of Flavonoid Extraction Methods
| Extraction Method | Typical Yield (%) | Advantages | Disadvantages |
| Soxhlet Extraction | 3.35 | Well-established, thorough extraction | Time-consuming, large solvent volume, potential thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | 4.71 | Faster, lower solvent consumption, suitable for thermolabile compounds | Equipment cost |
| Microwave-Assisted Extraction (MAE) | 4.67 | Very fast, reduced solvent use, high efficiency | Potential for localized overheating, equipment cost |
Yields are presented as examples and can vary significantly.[2][3]
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Flavonoids
| Parameter | Optimized Value | Reference |
| Ethanol Concentration | 56.74% | [3] |
| Extraction Time | 45.94 min | [3] |
| Extraction Temperature | 74.27 °C | [3] |
| Liquid/Solid Ratio | 33.69 mL/g | [3] |
| Ultrasonic Power | 411.43 W | [4] |
Table 3: Optimized Parameters for Microwave-Assisted Extraction (MAE) of Flavonoids
| Parameter | Optimized Value | Reference |
| Ethanol Concentration | 78.1% | [2] |
| Extraction Time | 24.9 min | [2] |
| Microwave Power | 559 W | [2] |
| Sample to Solvent Ratio | 1:35 g/mL |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Prenylated Flavonoids
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) until constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup: Place a known amount of the powdered sample (e.g., 1.0 g) into a conical flask. Add the optimized extraction solvent (e.g., 58.86% ethanol) at the desired liquid-to-solid ratio (e.g., 24.76 mL/g).[4]
-
Ultrasonication: Place the flask in an ultrasonic bath with a temperature controller. Set the ultrasonic power (e.g., 411.43 W) and extraction time (e.g., 30 min).[4] Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
-
Post-Extraction: After ultrasonication, filter the mixture through Whatman No. 1 filter paper.
-
Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Storage: Store the dried extract at -20°C for further analysis.
Protocol 2: Microwave-Assisted Extraction (MAE) of Prenylated Flavonoids
-
Sample Preparation: Prepare the dried, powdered plant material as described in the UAE protocol.
-
Extraction Setup: Place a known amount of the sample into a microwave-safe extraction vessel. Add the appropriate solvent (e.g., 78.1% ethanol) at the optimized solid-to-liquid ratio.[2]
-
Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Set the microwave power (e.g., 559 W) and extraction time (e.g., 24.9 min).[2] Set a maximum temperature to prevent degradation.
-
Cooling and Filtration: After the extraction program is complete, allow the vessel to cool to room temperature before opening. Filter the extract as described previously.
-
Solvent Removal and Storage: Remove the solvent using a rotary evaporator and store the dried extract at -20°C.
Visualizations
References
- 1. Prenylation of flavonoids by DMATS1 and their anti‐inflammatory activities | Semantic Scholar [semanticscholar.org]
- 2. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity [mdpi.com]
- 4. Flavonoids: From Structure to Health Issues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Solubility Challenges of 8,3'-Diprenylapigenin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 8,3'-Diprenylapigenin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
A1: While specific data for this compound is limited, flavonoids with similar structures, such as 8-Prenylnaringenin, are soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF)[1]. For in vitro studies, DMSO is a widely used solvent for water-insoluble compounds[2].
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What should I do?
A2: This is a common issue with hydrophobic compounds. The final concentration of the organic solvent in your culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation. To address precipitation, consider the following:
-
Serial Dilutions: Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in your cell culture medium to reach the desired final concentration.
-
Pre-warming Medium: Gently warming the cell culture medium before adding the compound can sometimes help maintain solubility.
-
Vortexing: Ensure thorough mixing by vortexing immediately after adding the compound to the medium.
-
Co-solvents: The use of a co-solvent system can enhance aqueous solubility. For example, a 1:1 solution of DMF and PBS has been used to improve the solubility of similar flavonoids[1].
Q3: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?
A3: Yes, several methods can be employed to enhance the solubility of poorly soluble flavonoids:
-
Complexation: The use of cyclodextrins can improve the solubility and stability of guest molecules[3].
-
Nanoparticle Formulations: Encapsulating the compound in nanoparticles or lipid-based micellar systems can significantly increase aqueous solubility and bioavailability[3][4].
-
Solid Dispersions: Creating solid dispersions with polymers can enhance the dissolution of apigenin, a related flavonoid[5].
-
Natural Deep Eutectic Solvents (NaDES): These solvents have been shown to significantly enhance the solubility of flavonoids and are biocompatible for in vitro cell culture[6].
Q4: What is the stability of this compound in DMSO stock solutions?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation in cell culture medium | The compound's low aqueous solubility. | Decrease the final DMSO concentration. Use a co-solvent system. Explore solubility enhancement techniques like cyclodextrins or nanoparticle formulations. |
| Inconsistent experimental results | Compound precipitation or degradation. | Prepare fresh dilutions from a concentrated stock solution for each experiment. Ensure the stock solution is properly stored. Visually inspect for any precipitation before use. |
| Cell toxicity observed at low compound concentrations | Cytotoxicity from the solvent (e.g., DMSO). | Perform a solvent toxicity control experiment to determine the maximum tolerable solvent concentration for your cell line. Keep the final solvent concentration consistent across all experimental conditions. |
| Difficulty dissolving the compound initially | Inappropriate solvent or concentration. | Use 100% DMSO, DMF, or ethanol for the initial stock solution. Gentle heating and vortexing can aid dissolution. |
Quantitative Data Summary
The following table summarizes the solubility of 8-Prenylnaringenin, a structurally related flavonoid, in various solvents. This data can serve as a useful reference for this compound.
| Solvent | Approximate Solubility | Reference |
| Ethanol | 2 mg/mL | [1] |
| DMSO | 5 mg/mL | [1] |
| Dimethylformamide (DMF) | 10 mg/mL | [1] |
| 1:1 solution of DMF:PBS (pH 7.2) | 0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: Based on the molecular weight of this compound, calculate the mass needed to prepare the desired volume of a 10 mM stock solution.
-
Weigh the compound: Accurately weigh the calculated mass of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-purity, sterile DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but avoid excessive heat to prevent degradation.
-
Store the stock solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions: Prepare intermediate dilutions of the stock solution in sterile cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in the medium.
-
Final dilution: Add the appropriate volume of the intermediate dilution to your experimental wells to achieve the final desired concentration. Ensure the final DMSO concentration is below the cytotoxic level for your cells.
-
Mix thoroughly: Gently mix the contents of the wells immediately after adding the compound.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for compound precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Prenylated Apigenin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the experimental challenges in enhancing the bioavailability of prenylated apigenin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are prenylated apigenin derivatives and why is their bioavailability a concern?
A: Prenylated apigenin derivatives are a subclass of flavonoids where a lipophilic prenyl group is attached to the apigenin backbone. This modification can enhance the compound's interaction with biological membranes and target proteins, potentially increasing its therapeutic activity compared to the parent apigenin.[1][2][3] However, like many flavonoids, these derivatives often exhibit poor water solubility.[1] This low aqueous solubility is a primary factor limiting their oral bioavailability, as dissolution in the gastrointestinal fluid is a prerequisite for absorption.[4] Apigenin itself is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by high permeability but low solubility, a challenge often shared by its derivatives.[5][6][7]
Q2: What are the primary strategies for improving the bioavailability of these compounds?
A: The main goal is to improve the solubility and dissolution rate of the compound in the gastrointestinal tract. Key strategies can be categorized as follows:
-
Physical Modifications: These methods alter the physical properties of the compound without changing its chemical structure. This includes techniques like particle size reduction (micronization, nanosizing) and amorphization.[8][9]
-
Formulation-Based Approaches: This is the most common and effective strategy. It involves creating advanced drug delivery systems to carry the lipophilic compound. Common systems include:
-
Solid Dispersions: The drug is dispersed in a solid-state carrier (often a polymer) to improve wettability and dissolution.[8][9][10]
-
Nanoparticle Systems: Encapsulating the compound in nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), polymeric nanoparticles, and nanoemulsions protects it from degradation and enhances solubility.[11][12][13]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior and a hydrophobic interior to host the drug molecule.[14]
-
Phytosomes: Forming complexes with phospholipids to create more lipophilic structures that are better absorbed.[15][16]
-
Q3: How does prenylation affect the properties of apigenin?
A: The addition of a prenyl group generally increases the lipophilicity of the apigenin molecule.[3][17] This increased lipophilicity can lead to a higher affinity for biological membranes and may improve interaction with specific protein targets, thereby enhancing biological activity.[2][17] However, this same property often exacerbates the poor water solubility, making formulation strategies crucial for effective delivery.[1]
Troubleshooting Guides
Issue 1: My prenylated apigenin derivative shows poor solubility in aqueous buffers during in vitro assays.
-
Potential Cause: The compound's high lipophilicity and crystalline nature limit its interaction with water molecules.
-
Troubleshooting Steps:
-
Co-solvents: For initial in vitro screening, consider using a small percentage of a biocompatible co-solvent like DMSO or ethanol. However, be aware that this may not be suitable for in vivo studies due to toxicity concerns.[18]
-
pH Adjustment: Test the solubility at different pH levels. Flavonoids can exhibit pH-dependent solubility. For apigenin, maximum aqueous solubility is observed around pH 7.5.[7]
-
Complexation: Attempt to form an inclusion complex with a cyclodextrin (e.g., HP-β-CD). This can significantly enhance aqueous solubility by encapsulating the lipophilic molecule.[14]
-
Formulation: Prepare a simple formulation, such as a solid dispersion with a carrier like PVP or a nanoemulsion, for use in your assays.
-
Issue 2: The compound has good in vitro activity but fails to show efficacy in animal models after oral administration.
-
Potential Cause: This is a classic sign of poor oral bioavailability. The compound is likely not being absorbed sufficiently into the systemic circulation to reach therapeutic concentrations.
-
Troubleshooting Steps:
-
Pharmacokinetic Study: Before proceeding with efficacy studies, perform a pharmacokinetic (PK) study. Administer the compound (both as a simple suspension and in an enhanced formulation) and measure its concentration in plasma over time. This will determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve), which represents total drug exposure.[4][19]
-
Develop an Enabling Formulation: Based on PK results, focus on developing a formulation designed to increase absorption.
-
Self-Nanoemulsifying Drug Delivery System (SNEDDS): This is an excellent strategy for lipophilic compounds. A Bio-SNEDDS formulation for apigenin showed a significant increase in Cmax and AUC in rats.[4]
-
Solid Dispersion: A carbon nanopowder-based solid dispersion increased the AUC of apigenin by 1.83 times compared to the pure drug.[19]
-
Phytosomes: An apigenin-phospholipid phytosome demonstrated over a 36-fold increase in aqueous solubility and significantly enhanced oral bioavailability.[15]
-
-
Investigate Metabolism: Flavonoids can be subject to rapid metabolism in the gut and liver.[16] Consider co-administration with an inhibitor of relevant metabolic enzymes if this is identified as a major barrier, though this adds complexity to the therapeutic strategy.
-
Issue 3: My formulation is unstable and the compound crashes out of solution.
-
Potential Cause: The formulation is not robust enough to maintain the supersaturated state of the amorphous drug or the integrity of the nanocarrier system. Recrystallization of the amorphous drug is a common issue.
-
Troubleshooting Steps:
-
Polymer Selection (for Solid Dispersions): Ensure the chosen polymer has good miscibility with your compound and a high glass transition temperature (Tg) to prevent molecular mobility and recrystallization. Polymers like PVP K30 or Pluronic F-127 are often effective.[9][10]
-
Stabilizers (for Nanoparticles): Use appropriate surfactants or stabilizers to prevent aggregation or drug leakage from nanoparticles. For nanoemulsions, the ratio of oil, surfactant, and co-surfactant is critical and must be optimized through phase diagram studies.[4]
-
Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within your solid dispersion and to check for any signs of recrystallization over time under different storage conditions.[10][19]
-
Data Presentation: Enhancing Apigenin Bioavailability
The following tables summarize quantitative data from studies on apigenin, which provide a strong baseline for what can be expected when applying similar techniques to its prenylated derivatives.
Table 1: Solubility Enhancement of Apigenin
| Formulation Type | Carrier/System | Solubility Increase (vs. Pure Apigenin) | Reference |
|---|---|---|---|
| Phytosome | Phospholipon® 90H | > 36-fold in water | [15] |
| Polymeric Micelles | - | 148-fold | [5][6] |
| Solid Dispersion | Pluronic® F-127 | Achieved ~100% dissolution at pH 6.8 | [8][9] |
| Inclusion Complex | HP-β-Cyclodextrin | Significant increase (AL-type diagram) |[14] |
Table 2: In Vivo Pharmacokinetic Improvement of Apigenin in Rats
| Formulation Type | Metric | Pure Apigenin | Formulated Apigenin | Fold Increase | Reference |
|---|---|---|---|---|---|
| Bio-SNEDDS | Cmax (ng/mL) | 48.2 ± 5.1 | 98.8 ± 11.2 | 2.05x | [4] |
| AUC₀₋ₜ (ng·h/mL) | 210.4 ± 25.7 | 402.6 ± 41.5 | 1.91x | [4] | |
| Carbon Nanopowder SD | AUC₀₋ₜ (µg/L·h) | 108.6 ± 18.1 | 198.4 ± 25.3 | 1.83x | [19] |
| Phytosome (APLC) | Cmax (µg/mL) | 1.9 ± 0.07 | 10.3 ± 0.98 | 5.42x | [15] |
| | AUC₀₋₂₄ (µg·h/mL) | 16.2 ± 1.15 | 88.7 ± 5.61 | 5.47x |[15] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Ball Milling
This protocol describes the preparation of a solid dispersion to enhance the solubility of a prenylated apigenin derivative, adapted from methods used for apigenin.[8][9][20]
-
Materials:
-
Prenylated apigenin derivative (Active Pharmaceutical Ingredient - API)
-
Polymeric carrier (e.g., Pluronic® F-127, PVP K30)
-
Ball mill (e.g., planetary ball mill) with milling jars and balls (e.g., zirconium oxide).
-
-
Methodology:
-
Accurately weigh the API and the polymeric carrier. A common starting ratio is 1:9 (API:carrier) by weight.
-
Transfer the physical mixture into the milling jar along with the milling balls.
-
Set the milling parameters. For example, a rotation speed of 400 rpm for a duration of 60-180 minutes. These parameters must be optimized.
-
After milling, sieve the resulting powder to remove the milling balls.
-
Store the resulting solid dispersion powder in a desiccator to prevent moisture absorption.
-
-
Characterization:
-
Confirm the amorphous state of the API within the dispersion using XRPD and DSC.
-
Assess for any chemical interaction between the API and carrier using Fourier-Transform Infrared Spectroscopy (FTIR).
-
Protocol 2: In Vitro Dissolution Study
This protocol evaluates the release profile of the formulated compound.
-
Materials:
-
USP Dissolution Apparatus II (Paddle type).
-
Dissolution media: Simulated Gastric Fluid (SGF, pH 1.2, without pepsin) and Simulated Intestinal Fluid (SIF, pH 6.8, without pancreatin).
-
Formulated compound (e.g., solid dispersion) and pure compound.
-
Syringes and filters (e.g., 0.45 µm PVDF).
-
-
Methodology:
-
Pre-heat 900 mL of dissolution medium to 37 ± 0.5 °C in each vessel.
-
Set the paddle speed to a standard rate, typically 50 or 75 rpm.
-
Add a precisely weighed amount of the sample (pure API or formulation) to each vessel. The amount should be equivalent to a specific dose of the API.
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 360 min), withdraw a 5 mL aliquot of the medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-heated medium to maintain a constant volume.
-
Filter the collected samples through a 0.45 µm filter.
-
Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as HPLC-UV.
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations: Workflows and Concepts
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Oral Bioavailability of Apigenin Using a Bioactive Self-Nanoemulsifying Drug Delivery System (Bio-SNEDDS): In Vitro, In Vivo and Stability Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Delivery Approaches for Apigenin: A Review : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives [frontiersin.org]
- 12. Enhancing therapy with nano-based delivery systems: exploring the bioactive properties and effects of apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Formulation and characterization of an apigenin-phospholipid phytosome (APLC) for improved solubility, in vivo bioavailability, and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. researchgate.net [researchgate.net]
- 18. US20210000958A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 19. Enhanced bioavailability of apigenin via preparation of a carbon nanopowder solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
stability of 8,3'-Diprenylapigenin in different solvents and pH
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 8,3'-Diprenylapigenin in various experimental conditions. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and stability data tables derived from studies on the parent compound, apigenin, due to the limited direct data on its diprenylated form.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how do the prenyl groups affect its properties?
This compound is a derivative of apigenin, a naturally occurring flavone. It possesses two prenyl groups attached to the apigenin backbone. Prenylation, the addition of these lipophilic groups, is known to increase the affinity of flavonoids for biological membranes and can enhance their interaction with target proteins.[1][2] This modification generally increases the lipophilicity of the compound, which may influence its solubility in different solvents and its stability profile.
Q2: Which solvents are recommended for dissolving and storing this compound?
-
High Solubility: Dimethyl sulfoxide (DMSO) and polyethylene glycol 400 (PEG-400) are likely to be excellent solvents for achieving high concentrations.[3]
-
Moderate Solubility: Alcohols such as ethanol and methanol can be used, though solubility will be lower than in DMSO or PEG-400.[3]
-
Low Solubility: this compound is expected to have very low solubility in aqueous solutions and nonpolar solvents.[4]
For long-term storage, it is advisable to prepare stock solutions in anhydrous DMSO and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: How does pH affect the stability of this compound in aqueous solutions?
The stability of flavonoids, including apigenin, is highly dependent on pH.[5][6]
-
Acidic to Neutral pH (pH < 7): Flavonoids are generally more stable in acidic to neutral conditions. For experimental buffers, maintaining a pH below 7.5 is recommended to minimize degradation.
-
Alkaline pH (pH > 7.5): In alkaline solutions, flavonoids are prone to degradation. This is often accompanied by a color change (e.g., turning yellow or brown) due to the oxidation of the phenolic hydroxyl groups.[6] The maximum aqueous solubility of apigenin is observed around pH 7.5.[7]
Q4: What are the primary degradation pathways for flavonoids like this compound?
Flavonoids can degrade through several mechanisms:
-
Oxidation: The hydroxyl groups on the flavonoid rings are susceptible to oxidation, which can be accelerated by the presence of metal ions (e.g., Fe²⁺, Cu²⁺), light, and elevated temperatures.[5][6]
-
Hydrolysis: In strongly acidic or alkaline conditions, the core structure of the flavonoid can undergo hydrolytic cleavage.
-
Photodegradation: Exposure to UV light can lead to significant degradation.[6] It is recommended to protect solutions from light by using amber vials or covering containers with aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound in aqueous buffer. | The aqueous solubility limit has been exceeded. This is common when diluting a concentrated DMSO stock. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, if experimentally permissible.- Prepare a more dilute stock solution.- Use a solubilizing agent or delivery system like cyclodextrins or liposomes. |
| Solution turns yellow/brown over time. | Oxidation of the flavonoid, likely due to alkaline pH, exposure to air (oxygen), or presence of metal ions. | - Ensure the pH of the solution is neutral or slightly acidic.- Degas buffers to remove dissolved oxygen.- Add a chelating agent like EDTA to sequester metal ions.- Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Loss of compound activity or concentration in stored samples. | Degradation due to improper storage conditions (temperature, light, repeated freeze-thaw cycles). | - Store stock solutions at -80°C in small, single-use aliquots.- Protect all solutions from light.- Minimize the duration of storage in aqueous buffers, preparing them fresh for each experiment. |
| Inconsistent results in cell-based assays. | Degradation of the compound in the cell culture medium over the course of the experiment. | - Determine the half-life of this compound in your specific cell culture medium.- Consider replenishing the medium with a fresh compound at regular intervals during long-term experiments.- Minimize exposure of the medium containing the compound to light. |
Stability Data for Apigenin (as a proxy for this compound)
The following tables summarize stability data for apigenin. This information can serve as a valuable starting point for designing experiments with this compound.
Table 1: Degradation of Apigenin under Stress Conditions
| Stress Condition | Duration | % Degradation | Reference |
| 0.1 N HCl | 2 hours | ~18% | [6] |
| 1 N HCl | 24 hours | ~90% | [6] |
| 0.1 N NaOH | 24 hours | ~14% | [6] |
| 1 N NaOH | 24 hours | ~46% | [6] |
| 3% H₂O₂ | 24 hours | ~12-65% | [6] |
| Sunlight | 2 hours | ~20% | [6] |
| UV Light | 24 hours | ~30% | [6] |
Table 2: Degradation Rate Constants (k) for Apigenin at pH 7.3
| Temperature | Condition | Rate Constant (k, h⁻¹) | Reference |
| 20°C | No additives | 0.0207 | [5] |
| 37°C | No additives | 0.0226 | [5] |
| 37°C | + Fe²⁺ | 0.0395 | [5] |
| 37°C | + Cu²⁺ | 0.0728 | [5] |
Table 3: Solubility of Apigenin in Various Solvents at 318.2 K (45°C)
| Solvent | Mole Fraction Solubility (x 10⁻⁴) | Reference |
| Water | 0.0308 | [3] |
| Methanol | 2.96 | [3] |
| Ethanol | 4.86 | [3] |
| Isopropanol | 6.29 | [3] |
| 1-Butanol | 9.18 | [3] |
| Ethyl Acetate | 4.46 | [3] |
| Propylene Glycol | 150 | [3] |
| DMSO | 4180 | [3] |
| PEG-400 | 4270 | [3] |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions using HPLC-DAD.
1. Materials and Reagents:
-
This compound (high purity standard)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Buffers of desired pH (e.g., phosphate, citrate)
-
Acids and bases for forced degradation (e.g., HCl, NaOH)
-
Oxidizing agent (e.g., H₂O₂)
-
HPLC system with DAD or UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Incubator/water bath
-
Photostability chamber or light source
2. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
From the stock solution, prepare working solutions by diluting with the appropriate solvent or buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
3. Forced Degradation Studies:
-
Acidic Hydrolysis: Mix the working solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before injection.
-
Alkaline Hydrolysis: Mix the working solution with an equal volume of 0.1 N NaOH. Keep at room temperature and sample at various time points. Neutralize samples before injection.
-
Oxidative Degradation: Mix the working solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, and sample at various time points.
-
Thermal Degradation: Incubate the working solution in a temperature-controlled environment (e.g., 60°C) and sample at various time points.
-
Photodegradation: Expose the working solution to a light source (e.g., UV lamp or direct sunlight) and sample at various time points. A control sample should be kept in the dark.
4. HPLC Analysis:
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile is commonly used for flavonoid analysis.
-
Gradient Program (Example):
-
0-5 min: 95% A, 5% B
-
5-30 min: Linear gradient to 50% A, 50% B
-
30-35 min: Linear gradient to 20% A, 80% B
-
35-40 min: Hold at 20% A, 80% B
-
40-45 min: Return to 95% A, 5% B
-
45-50 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: Monitor at the λmax of this compound (likely to be similar to apigenin, around 268 nm and 335 nm).
-
Injection Volume: 10-20 µL
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
The degradation can often be modeled using first-order kinetics, from which the degradation rate constant (k) and half-life (t₁/₂) can be calculated.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Key factors influencing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 8,3'-Diprenylapigenin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 8,3'-Diprenylapigenin. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A typical reversed-phase HPLC method for analyzing flavonoids like this compound would utilize a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is commonly employed.[1][2] Detection is usually performed using a UV-Vis or Diode Array Detector (DAD) at a wavelength corresponding to the absorbance maximum of the analyte.[2][3]
Q2: How should I prepare my sample of this compound for HPLC analysis?
Samples should be dissolved in a solvent that is compatible with the initial mobile phase conditions, typically the mobile phase itself or a weaker solvent.[4] Using a solvent stronger than the mobile phase can lead to peak distortion. The sample concentration should be within the linear range of the detector, and filtration through a 0.22 µm or 0.45 µm syringe filter is crucial to remove particulates that could clog the column or instrument tubing.[4] For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for this compound is showing significant tailing. What are the potential causes and solutions?
A: Peak tailing is a common issue in HPLC and can arise from several factors. Here's a systematic approach to troubleshooting:
-
Secondary Interactions: The free silanol groups on the silica-based stationary phase can interact with polar functional groups on your analyte, leading to tailing.[6]
-
Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.[5][7]
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[7][8]
Experimental Protocol: Column Flushing Procedure
-
Disconnect the column from the detector.
-
Flush the column in the reverse direction with a series of solvents, starting with the mobile phase without buffer salts.
-
Sequentially wash with water, isopropanol, and then a strong organic solvent like acetonitrile or methanol.
-
Equilibrate the column with the initial mobile phase conditions before reconnecting to the detector.
Problem 2: Inconsistent Retention Times
Q: The retention time for my this compound peak is shifting between injections. How can I resolve this?
A: Retention time variability is a frequent problem in HPLC that can compromise the reliability of your results.[10] The troubleshooting workflow below can help identify the cause:
Troubleshooting Workflow for Retention Time Shifts
Caption: A flowchart for troubleshooting retention time shifts in HPLC.
-
Mobile Phase Issues: Inaccurately prepared mobile phase or changes in its composition due to evaporation of volatile components can cause retention time drift.[5]
-
Column Equilibration: Insufficient equilibration time between gradient runs will lead to inconsistent starting conditions and, consequently, shifting retention times.[9][13]
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (typically 10-20 column volumes) before each injection.[9]
-
-
System Leaks: Leaks in the HPLC system will cause a drop in pressure and an increase in retention times.[14][15]
-
Solution: Systematically check all fittings and connections for any signs of leakage.
-
-
Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to retention time shifts.[5][14]
Problem 3: Ghost Peaks in the Chromatogram
Q: I am observing unexpected peaks (ghost peaks) in my chromatograms, even in blank injections. What is the source of these peaks and how can I eliminate them?
A: Ghost peaks are extraneous peaks that do not originate from the injected sample.[11] They can arise from various sources:
-
Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient runs.[16][17]
-
Sample Carryover: Residue from a previous, more concentrated sample can be injected in a subsequent run, appearing as a ghost peak.[11]
-
Solution: Implement a robust needle wash protocol and run a blank injection after a high-concentration sample to check for carryover.[11]
-
-
System Contamination: Contaminants can accumulate in the injector, tubing, or detector flow cell.[16]
-
Solution: Regularly flush the entire system with a strong solvent.[16]
-
Data Presentation: Common Sources of Ghost Peaks
| Source of Contamination | Potential Cause | Recommended Action |
| Mobile Phase | Low-purity solvents, contaminated water, or additives.[16][17] | Use HPLC-grade reagents and prepare fresh solutions.[11][16] |
| System | Carryover from previous injections, contaminated injector or tubing.[11][16] | Implement thorough needle wash; flush the system.[11][16] |
| Sample | Impurities in the sample matrix or sample diluent. | Use the mobile phase as the sample diluent when possible. |
Problem 4: Baseline Noise or Drift
Q: My HPLC baseline is noisy and/or drifting, making it difficult to integrate the peak for this compound accurately. What should I check?
A: A stable baseline is crucial for accurate quantification. Baseline problems can be categorized as noise (high-frequency fluctuations) or drift (low-frequency changes).[19]
Logical Relationship Diagram for Baseline Issues
Caption: Causes and solutions for HPLC baseline noise and drift.
-
Baseline Noise:
-
Air Bubbles: Air bubbles in the pump or detector cell are a common cause of noisy baselines.[12][18] Solution: Degas the mobile phase thoroughly and purge the pump.[12][13]
-
Pump Issues: Worn pump seals or faulty check valves can lead to pressure fluctuations and a noisy baseline.[18] Solution: Perform regular pump maintenance.[18]
-
Contamination: A dirty detector flow cell or contaminated mobile phase can contribute to noise.[12][18] Solution: Flush the flow cell and use high-purity solvents.[12][18]
-
-
Baseline Drift:
-
Temperature Changes: Fluctuations in ambient temperature can cause the baseline to drift, especially if a column oven is not used.[18][19] Solution: Use a thermostatted column compartment.[13]
-
Column Bleed: The slow degradation of the stationary phase can lead to a rising baseline. Solution: Flush the column or replace it if it is old.
-
Mobile Phase Imbalance: In gradient elution, if the two mobile phases have different UV absorbances at the detection wavelength, the baseline will drift as the composition changes.[20] Solution: Add a small amount of the same UV-absorbing additive to both mobile phases to balance their absorbance.[21]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 10. m.youtube.com [m.youtube.com]
- 11. google.com [google.com]
- 12. phenomenex.com [phenomenex.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. LC Troubleshooting—Retention Time Shift [restek.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. uhplcs.com [uhplcs.com]
- 17. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 18. uhplcs.com [uhplcs.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 21. agilent.com [agilent.com]
Technical Support Center: Optimizing Dosage for 8,3'-Diprenylapigenin in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 8,3'-Diprenylapigenin for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also referred to as 8-prenylapigenin or 8-PA) is a prenylated flavonoid derived from apigenin. Its lipophilic nature, enhanced by the prenyl groups, allows it to readily interact with cellular membranes.[1] The primary mechanism of action for its anti-inflammatory effects involves the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[1][2] By blocking NF-κB activation, it can downregulate the expression of pro-inflammatory genes and mediators.[1][2] Like its parent compound apigenin, it is also likely to influence other pathways such as the PI3K/Akt signaling cascade.[3]
Q2: What is a recommended starting concentration for this compound in cell culture?
A definitive starting concentration depends on the cell type and the biological effect being measured. Based on available data, a broad range of concentrations can be considered:
-
For anti-inflammatory effects: Nanomolar (nM) concentrations have been shown to be effective. For instance, in human umbilical vein endothelial cells (HUVEC), concentrations as low as 1-10 nM have demonstrated vascular-protective effects.[1][2]
-
For cytotoxicity studies: Micromolar (µM) concentrations are typically required. In RAW 264.7 murine macrophages, the IC50 (half-maximal inhibitory concentration) for cytotoxicity was found to be greater than 30 µM.[1][2]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO).
Protocol for Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in a small volume of high-quality, sterile DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Ensure complete dissolution by vortexing or gentle warming (if necessary).
-
Sterile-filter the stock solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Q4: I am observing precipitation when I add this compound to my cell culture medium. What should I do?
Precipitation is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Pre-warming Medium: Warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Mixing Technique: Add the stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.
-
Intermediate Dilution: Consider making an intermediate dilution of your stock solution in pre-warmed medium before adding it to the final culture volume.
-
Serum Concentration: The presence of serum in the culture medium can sometimes aid in the solubilization of hydrophobic compounds. If using serum-free media, you may need to optimize the final concentration of this compound to a lower level.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at expected concentrations | - Incorrect dosage: The concentration may be too low for the specific cell line or assay. - Compound degradation: Improper storage or handling of the stock solution. - Cellular resistance: The cell line may be resistant to the effects of the compound. | - Perform a wider dose-response curve, including higher concentrations. - Prepare a fresh stock solution from a new vial of the compound. - Try a different cell line that is known to be responsive to flavonoids. |
| High background in cytotoxicity assays | - Precipitation of the compound: Precipitates can interfere with absorbance or fluorescence readings. - Solvent toxicity: The final concentration of DMSO may be too high. | - Visually inspect the wells for any signs of precipitation before adding the assay reagents. - Include a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. - Reduce the final DMSO concentration in the culture medium. |
| Inconsistent results between experiments | - Variability in stock solution: Inconsistent preparation or storage of the stock solution. - Cell passage number: Different cell passages can have varying sensitivities. - Incubation time: Inconsistent treatment duration. | - Use freshly prepared dilutions from a single, well-characterized stock solution for each set of experiments. - Use cells within a consistent and narrow passage number range. - Strictly adhere to the planned incubation times for all experiments. |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial enzymes.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Cell Culture
| Biological Effect | Cell Type(s) | Effective Concentration Range | Reference |
| Anti-inflammatory | RAW 264.7 murine macrophages | >30 µM (for cytotoxicity) | [1][2] |
| Vascular-protective | Human umbilical vein endothelial cells (HUVEC) | 1-10 nM | [1][2] |
| Cytotoxicity (general starting range) | Various cancer cell lines | 1-100 µM | Inferred from apigenin data |
Visualizations
References
Technical Support Center: 8,3'-Diprenylapigenin Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 8,3'-Diprenylapigenin in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a hydrophobic compound. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution. To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with 0.1% or lower being preferable. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
Q2: What is a typical starting concentration range for this compound in cytotoxicity assays?
A2: The optimal concentration of this compound will vary depending on the cell line. Based on studies with related prenylated flavonoids, a starting range of 1 µM to 100 µM is recommended for initial screening.
Q3: How does this compound induce cytotoxicity?
A3: While specific data for this compound is still emerging, its parent compound, apigenin, is known to induce apoptosis (programmed cell death) and cell cycle arrest. It is likely that this compound shares similar mechanisms of action, potentially through the modulation of signaling pathways such as PI3K/Akt and STAT3.
Q4: How can I be sure that the observed cytotoxicity is not due to the compound precipitating in the culture medium?
A4: Due to its hydrophobic nature, this compound may precipitate in aqueous culture media, especially at higher concentrations. To mitigate this, prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in pre-warmed culture medium, ensuring rapid and thorough mixing. Visually inspect the medium for any signs of precipitation under a microscope. If precipitation is observed, consider using a lower concentration range or exploring the use of a solubilizing agent, though the latter may introduce additional variables.
Troubleshooting Guides
Issue 1: Low or Inconsistent Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Prepare fresh dilutions from a DMSO stock solution immediately before use. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells. Visually inspect for precipitates. |
| Sub-optimal Concentration Range | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 200 µM) to determine the IC50 value for your specific cell line. |
| Incorrect Assay Endpoint | The cytotoxic effect may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal incubation time. |
| Cell Seeding Density | Optimize the cell seeding density. Too many cells can result in a weaker cytotoxic signal, while too few may lead to inconsistent results. |
Issue 2: High Background Signal or "False Positives" in Viability Assays
| Possible Cause | Troubleshooting Step |
| DMSO Toxicity | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the highest concentration of DMSO used. |
| Compound Interference with Assay Reagents | Some compounds can directly react with viability dyes (e.g., MTT, resazurin). Run a cell-free control with the compound and the assay reagent to check for any direct chemical reactions. |
| Contamination | Check for microbial contamination in your cell cultures, which can affect assay results. |
Data Presentation
Table 1: IC50 Values of Related Prenylated Flavonoids in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 8-Prenylnaringenin | U-118 MG | Glioblastoma | ~138 | [1] |
| 8-Prenylnaringenin | Caco-2 | Colon Cancer | >100 | [1] |
| Xanthohumol | MV-4-11 | Leukemia | 8.07 ± 0.52 | [2] |
| Aurone derivative of Xanthohumol | MV-4-11 | Leukemia | 7.45 ± 0.87 | [2] |
| Xanthohumol | Du145 | Prostate Cancer | ~12 | [2] |
| Aurone derivative of Xanthohumol | Du145 | Prostate Cancer | 14.71 ± 4.42 | [2] |
Note: Specific IC50 values for this compound are not yet widely published. The data presented here for structurally related prenylated flavonoids can be used as a reference for designing initial experiments.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing the cytotoxicity of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be consistent and non-toxic.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC/PI Apoptosis Assay
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the determined time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for Signaling Pathway Analysis (PI3K/Akt & STAT3)
This protocol outlines the general steps for analyzing protein expression changes in key signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Treat cells with this compound as desired, then wash with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Putative signaling pathways affected by this compound.
Caption: Troubleshooting logic for inconsistent cytotoxicity assay results.
References
minimizing off-target effects of 8,3'-Diprenylapigenin in experiments
Disclaimer: Information on the specific off-target effects and experimental protocols for 8,3'-Diprenylapigenin is limited in currently available scientific literature. The following guidance is based on the known characteristics of structurally related flavonoids, such as apigenin and other prenylated flavonoids like 8-prenylnaringenin. Researchers should treat this compound as a novel compound and perform thorough validation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary targets of this compound?
A1: Based on the structure of apigenin, this compound is predicted to interact with a range of molecular targets. Apigenin is known to modulate signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways. It can also induce apoptosis through the activation of caspases. The addition of prenyl groups may alter its binding affinity and specificity to these and other targets.
Q2: What are the potential off-target effects of this compound?
A2: Due to the promiscuous nature of flavonoids, this compound may exhibit several off-target effects.[1] Potential off-target activities, extrapolated from related compounds, could include:
-
Estrogenic Activity: Similar to 8-prenylnaringenin, which is a known phytoestrogen, this compound could interact with estrogen receptors (ERα and ERβ).[2][3]
-
Inhibition of ABC Transporters: Some flavonoids can inhibit efflux transporters like P-glycoprotein (ABCB1/P-gp), potentially affecting the disposition of other drugs.[4]
-
Modulation of Kinase Activity: Flavonoids are known to interact with the ATP-binding sites of various kinases, leading to off-target inhibition.[5][6]
-
Histone Deacetylase (HDAC) Inhibition: Some prenylated flavonoids have been shown to inhibit HDACs, which could lead to widespread changes in gene expression.
Q3: How can I control for potential off-target effects in my experiments?
A3: It is crucial to include a comprehensive set of controls in your experiments. This includes:
-
Structural Analogs: Use an inactive or less active structural analog of this compound to distinguish specific from non-specific effects.
-
Multiple Cell Lines: Test the compound in different cell lines to ensure the observed effect is not cell-type specific.
-
Rescue Experiments: If you have a hypothesized target, attempt to rescue the phenotype by overexpressing the target or using a downstream activator.
-
Orthogonal Assays: Confirm your findings using multiple, independent assays that measure the same biological endpoint through different mechanisms.
Q4: What is a suitable starting concentration for my in vitro experiments?
A4: For novel compounds like this compound, it is essential to perform a dose-response study. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal concentration for your desired effect and to identify potential toxicity. IC50 values for related compounds can provide a starting point (see Table 1).
Troubleshooting Guides
Problem 1: High level of cell death observed, even at low concentrations.
| Possible Cause | Troubleshooting Step |
| General Cytotoxicity | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range of the compound. |
| Off-Target Apoptosis Induction | Investigate the activation of key apoptotic markers, such as cleaved caspases (e.g., caspase-3, -8, -9), through western blotting or specific activity assays. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below the toxic threshold for your cell line (typically <0.5%). |
| Compound Purity | Verify the purity of your this compound stock using techniques like HPLC-MS. Impurities could be responsible for the observed toxicity. |
Problem 2: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Assess the stability of the compound in your cell culture media over the time course of your experiment. |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition, as these can influence cellular responses. |
| Experimental Variability | Standardize all experimental parameters, including incubation times, reagent concentrations, and data acquisition methods. |
Problem 3: Observed phenotype does not match the expected on-target effect.
| Possible Cause | Troubleshooting Step |
| Dominant Off-Target Effect | Use computational tools to predict potential off-targets of flavonoids.[1] Perform target deconvolution studies using techniques like chemical proteomics or thermal shift assays. |
| Activation of an Unexpected Signaling Pathway | Use pathway-specific inhibitors or activators in combination with this compound to dissect the signaling cascade. Perform a broad-spectrum signaling array (e.g., phospho-kinase array) to identify unexpectedly modulated pathways. |
| Incorrect Target Hypothesis | Re-evaluate the primary literature for your hypothesized target and consider alternative mechanisms of action for flavonoids. |
Quantitative Data Summary
Table 1: IC50 Values of Related Flavonoids for Off-Target Activities
| Compound | Off-Target | Cell Line | IC50 (µM) |
| 8-Prenylnaringenin | Growth Inhibition | DU145 (Prostate Cancer) | 43.1[7] |
| 8-Prenylnaringenin | Growth Inhibition | PC-3 (Prostate Cancer) | 33.5[7] |
| Xanthohumol | Growth Inhibition | DU145 (Prostate Cancer) | 12.3[7] |
| Xanthohumol | Growth Inhibition | PC-3 (Prostate Cancer) | 13.2[7] |
| Isoxanthohumol | Growth Inhibition | DU145 (Prostate Cancer) | 47.4[7] |
| Isoxanthohumol | Growth Inhibition | PC-3 (Prostate Cancer) | 45.2[7] |
Note: This data is for related compounds and should be used as a preliminary guide for this compound.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture media. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the compound concentration to determine the IC50 value.
Protocol 2: Assessing Off-Target Kinase Inhibition using a Kinase Activity Assay
-
Kinase Selection: Choose a panel of kinases that are known to be common off-targets for flavonoids (e.g., PI3K, Akt, MEK1, Fyn).[5]
-
Assay Setup: Use a commercial kinase activity assay kit (e.g., ADP-Glo™, LanthaScreen™). Follow the manufacturer's instructions to set up the kinase reaction, including the kinase, substrate, ATP, and varying concentrations of this compound.
-
Incubation: Incubate the reaction at the recommended temperature and time for the specific kinase.
-
Detection: Add the detection reagent provided in the kit to stop the reaction and generate a luminescent or fluorescent signal.
-
Data Acquisition: Measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
References
- 1. Prediction of Molecular Targets of Cancer Preventing Flavonoid Compounds Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Prenylnaringenin - Wikipedia [en.wikipedia.org]
- 3. Therapeutic Perspectives of 8-Prenylnaringenin, a Potent Phytoestrogen from Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
Validation & Comparative
Validating the Anticancer Mechanism of 8,3'-Diprenylapigenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer mechanisms of 8,3'-Diprenylapigenin, a naturally occurring prenylflavonoid, against its parent compound, apigenin, and two conventional chemotherapy agents, cisplatin and doxorubicin. By presenting key experimental data and detailed methodologies, this document aims to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Executive Summary
This compound, along with apigenin, demonstrates significant anticancer properties by inducing cell cycle arrest and apoptosis, primarily through the modulation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.[1][2][3] In comparison, cisplatin and doxorubicin, while effective, exert their effects through broader mechanisms, including DNA damage and topoisomerase inhibition, which can lead to significant side effects.[1][4][5][6] This guide presents a side-by-side comparison of their efficacy and mechanisms of action, supported by experimental data.
Comparative Anticancer Activity
The in vitro cytotoxic effects of this compound, apigenin, cisplatin, and doxorubicin have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, provides a quantitative basis for comparison.
| Compound | Cell Line | IC50 (µM) | Treatment Duration |
| This compound (8-PN) | MCF-7 (Breast Cancer) | ~10 | Not Specified |
| Apigenin | MCF-7 (Breast Cancer) | Not Specified | 48 hours |
| Cisplatin | MCF-7 (Breast Cancer) | ~55.8 | Not Specified |
| Doxorubicin | MCF-7 (Breast Cancer) | 2.3 | 24 hours |
Note: Direct comparative studies of all four compounds under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.
Mechanisms of Action: A Head-to-Head Comparison
The anticancer effects of these compounds are rooted in their distinct mechanisms of action, primarily revolving around the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).
Induction of Apoptosis
Apoptosis is a critical process for eliminating cancerous cells. This is often mediated by the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and the activation of caspases, a family of protease enzymes that execute cell death.
| Compound | Effect on Apoptosis | Key Molecular Events |
| This compound | Induces apoptosis in MCF-7 breast cancer cells.[2][3] | - Inhibition of the PI3K/Akt signaling pathway.[1][2][3] |
| Apigenin | Induces apoptosis in various cancer cell lines.[7][8][9][10] | - Downregulates Bcl-2 and upregulates Bax.[11] - Activates caspase-3 and caspase-9.[11] - Inhibits the PI3K/Akt/mTOR pathway.[2][12] |
| Cisplatin | Induces apoptosis through DNA damage.[4] | - Forms DNA adducts, leading to DNA damage.[4] - Activates apoptotic pathways in response to DNA damage.[4] |
| Doxorubicin | Induces apoptosis through multiple mechanisms.[1][5][6] | - Intercalates into DNA.[1] - Inhibits topoisomerase II.[1][5] - Generates reactive oxygen species.[1] |
A study on MCF-7 breast cancer cells showed that treatment with 50 µM apigenin for 48 hours significantly increased the percentage of apoptotic cells.
| Treatment | Percentage of Apoptotic Cells (Annexin V positive) |
| Control (DMSO) | ~5% |
| Apigenin (50 µM) | ~25% |
Cell Cycle Arrest
Interrupting the cell cycle is another crucial mechanism to halt the uncontrolled proliferation of cancer cells.
| Compound | Effect on Cell Cycle | Key Molecular Events |
| This compound | Induces cell cycle arrest in MCF-7 cells.[2][3] | - Inhibition of PI3K/Akt pathway leading to altered cyclin D1 levels.[2][3] |
| Apigenin | Induces G2/M phase arrest in MCF-7 cells. | - Downregulation of cyclin B1. |
| Cisplatin | Induces cell cycle arrest at various phases (G1, S, or G2/M).[13] | - DNA damage checkpoints are activated.[13] |
| Doxorubicin | Primarily induces G2/M phase arrest. | - DNA damage and topoisomerase II inhibition activate cell cycle checkpoints. |
Flow cytometry analysis of MCF-7 cells treated with 50 µM apigenin for 48 hours demonstrated a significant increase in the percentage of cells in the G2/M phase.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | ~60% | ~25% | ~15% |
| Apigenin (50 µM) | ~30% | ~20% | ~50% |
Signaling Pathway Modulation
The PI3K/Akt pathway is a central node in cancer cell signaling, and its inhibition is a promising therapeutic strategy.
DOT script for PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway and points of inhibition by flavonoids.
Both this compound and apigenin have been shown to inhibit the PI3K/Akt signaling pathway.[1][2][3][12] This inhibition prevents the downstream activation of mTOR and leads to decreased cell proliferation and increased apoptosis. In contrast, cisplatin and doxorubicin do not directly target this pathway but can indirectly influence it through the cellular stress responses they induce.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to generate the data presented in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with the test compounds for the specified duration.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.
Protocol:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The G1, S, and G2/M populations are quantified based on their fluorescence intensity.
Conclusion
This compound demonstrates a promising anticancer profile, inducing cell cycle arrest and apoptosis in cancer cells, with the PI3K/Akt pathway identified as a key molecular target. Its mechanism of action appears more targeted than conventional chemotherapeutics like cisplatin and doxorubicin. While direct comparative data is still emerging, the available evidence suggests that this compound and its parent compound, apigenin, warrant further investigation as potential standalone or adjuvant therapies in cancer treatment. Future studies should focus on direct, quantitative comparisons of these compounds in various cancer models to fully elucidate their therapeutic potential and relative efficacy.
Experimental Workflow Visualization
DOT script for Experimental Workflow
Caption: General workflow for comparing anticancer compounds in vitro.
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Prenylnaringenin, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. remedypublications.com [remedypublications.com]
- 6. (PDF) Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity (2023) | Mateusz Kciuk | 175 Citations [scispace.com]
- 7. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Apigenin in Cancer Prevention via the Induction of Apoptosis and Autophagy [jcpjournal.org]
- 10. mdpi.com [mdpi.com]
- 11. Apigenin induces apoptosis and counteracts cisplatin-induced chemoresistance via Mcl-1 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apigenin Increases Effectiveness Of Paclitaxel Chemotherapy | Food for Breast Cancer [foodforbreastcancer.com]
- 13. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Comparative Analysis of Apigenin and its Prenylated Analogs: Bioactivity and Therapeutic Potential
A comprehensive guide for researchers, scientists, and drug development professionals on the bioactivity of the flavonoid apigenin, with a speculative comparison to its potential prenylated derivative, 8,3'-Diprenylapigenin. This guide synthesizes available experimental data, details key experimental protocols, and visualizes associated signaling pathways.
While direct comparative studies on the bioactivity of this compound versus apigenin are not available in the current scientific literature, this guide provides a thorough examination of the well-documented biological activities of apigenin. Furthermore, by exploring the effects of prenylation on other flavonoids, we can hypothesize the potential enhancements in the bioactivity of a diprenylated apigenin derivative.
Apigenin (4′,5,7-trihydroxyflavone) is a naturally occurring flavonoid found in a variety of fruits, vegetables, and herbs, such as parsley, celery, and chamomile. It is recognized for its low intrinsic toxicity and a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. Prenylation, the attachment of a prenyl group, is a modification known to enhance the therapeutic properties of flavonoids, often by improving their interaction with cell membranes and target proteins.
Comparative Bioactivity: Apigenin and Potential Effects of Prenylation
This section summarizes the known quantitative data on the bioactivity of apigenin and offers a speculative comparison to a hypothetical this compound based on the observed effects of prenylation on other flavonoids.
Anti-inflammatory Activity
Apigenin is a potent anti-inflammatory agent. It has been shown to inhibit the expression of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Studies on other prenylated flavonoids, such as 8-prenylapigenin, suggest that the addition of a prenyl group can enhance anti-inflammatory effects.
| Compound | Assay | Cell Line | IC50 / Effective Concentration | Reference |
| Apigenin | Inhibition of iNOS and COX-2 transcriptional activation | RAW 264.7 macrophages | Potent inhibition (qualitative) | |
| Apigenin | Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | LPS-stimulated macrophages | 0.1-25 µM | |
| 8-Prenylapigenin | Inhibition of LPS-induced TNF-α, iNOS, COX-2 gene expression | RAW 264.7 macrophages | Effective in nM range |
Hypothetical Enhancement for this compound: The addition of two prenyl groups to the apigenin structure could potentially lead to a significant increase in anti-inflammatory potency, possibly lowering the effective concentration into the nanomolar range for the inhibition of key inflammatory mediators.
Anticancer Activity
Apigenin exhibits anticancer properties in various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting cell migration and invasion. Prenylated flavonoids have demonstrated enhanced anticancer activity and selectivity against cancer cells compared to their non-prenylated counterparts.
| Compound | Activity | Cell Lines | IC50 / Effective Concentration | Reference |
| Apigenin | Inhibition of cell viability | HeLa, C33A (cervical cancer) | ~50 µM (for 50% inhibition) | |
| Apigenin | Induction of G2/M cell cycle arrest | HeLa, C33A (cervical cancer) | 50 µM | |
| Apigenin | Inhibition of tumor growth (in vivo) | C33A xenograft in mice | 50 mg/kg | |
| 8-Prenylnaringenin | Antiproliferative activity | HCT-116 (colon cancer) | IC50 of 24 µg/mL |
Hypothetical Enhancement for this compound: The presence of two lipophilic prenyl groups on this compound could enhance its ability to penetrate cancer cell membranes, potentially leading to lower IC50 values and greater efficacy in inducing apoptosis and inhibiting tumor growth compared to apigenin.
Key Signaling Pathways
Apigenin modulates multiple signaling pathways involved in inflammation and cancer. The diagrams below, generated using the DOT language, illustrate some of the key pathways affected by apigenin.
Caption: Apigenin's anti-inflammatory action via NF-κB pathway inhibition.
Caption: Apigenin's anticancer effects through PI3K/Akt pathway and apoptosis induction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to assess the bioactivities of apigenin.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Seed cells (e.g., HeLa, C33A) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of apigenin (e.g., 0-100 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Western Blot Analysis
Objective: To detect and quantify specific proteins involved in signaling pathways.
Protocol:
-
Treat cells with the desired concentration of apigenin for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Akt, anti-Bcl-2, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Activation Assay (EMSA)
Objective: To assess the effect of a compound on the DNA-binding activity of NF-κB.
Protocol:
-
Pre-treat cells (e.g., RAW 264.7 macrophages) with apigenin for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.
-
Prepare nuclear extracts from the treated and untreated cells.
-
Incubate the nuclear extracts with a ³²P-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence.
-
Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography.
Conclusion and Future Directions
Apigenin is a well-established bioactive flavonoid with significant anti-inflammatory and anticancer properties, mediated through the modulation of various signaling pathways. While the direct bioactivity of this compound remains to be experimentally determined, the known enhancing effects of prenylation on other flavonoids suggest that it could be a highly potent therapeutic agent.
Future research should focus on the synthesis and biological evaluation of this compound. Direct comparative studies with apigenin are essential to quantify the impact of diprenylation on its anti-inflammatory, anticancer, and other biological activities. Such studies will be crucial in unlocking the full therapeutic potential of this promising class of natural compounds.
8,3'-Diprenylapigenin in Cancer Therapy: A Comparative Guide to Prenylated Flavonoids
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and less toxic cancer therapeutics has led researchers to explore the vast potential of natural compounds. Among these, prenylated flavonoids have emerged as a promising class of molecules due to their enhanced biological activities compared to their non-prenylated counterparts. This guide provides a comparative overview of 8,3'-Diprenylapigenin and other key prenylated flavonoids in the context of cancer therapy, summarizing available experimental data, outlining methodologies, and visualizing key cellular pathways.
Introduction to Prenylated Flavonoids in Oncology
Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their antioxidant, anti-inflammatory, and anti-cancer properties. The addition of one or more prenyl groups—a five-carbon isoprenoid unit—to the flavonoid backbone can significantly enhance their lipophilicity and ability to interact with cellular membranes and proteins, often leading to increased potency and a more favorable pharmacological profile. This structural modification has been a key focus in the development of novel flavonoid-based anticancer agents.
While a significant body of research exists for compounds like Xanthohumol and Icariin, data on the anticancer effects of This compound remains notably scarce in publicly available literature. This guide aims to present the available information on this specific compound while drawing comparisons with more extensively studied prenylated flavonoids to provide a broader context for future research and development.
Comparative Analysis of Anticancer Activity
To provide a clear comparison of the cytotoxic effects of various prenylated flavonoids, the following table summarizes their half-maximal inhibitory concentration (IC50) values against a range of human cancer cell lines. It is important to note the absence of specific IC50 data for this compound in the reviewed literature, highlighting a critical gap in current research.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Selected Prenylated Flavonoids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Not Available | Not Available | - |
| Xanthohumol | Breast (MCF-7) | 13.5 | [1] |
| Breast (MDA-MB-231) | 15.2 | [1] | |
| Prostate (PC-3) | 9.8 | [1] | |
| Colon (HT-29) | 10.3 | [1] | |
| Ovarian (A2780) | 5.6 | [1] | |
| Icariin | Liver (HepG2) | 50-100 | [2] |
| Breast (MCF-7) | >100 | [2] | |
| Cervical (HeLa) | >100 | [2] | |
| 8-Prenylnaringenin | Breast (MCF-7) | 25.5 | [1] |
| Prostate (PC-3) | 28.7 | [1] | |
| Colon (HT-29) | 35.1 | [1] | |
| Apigenin (non-prenylated) | Leukemia (HL-60) | 30 | [2] |
| Breast (MDA-MB-453) | 35.15 (72h) | [3] |
Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Key Signaling Pathways Modulated by Prenylated Flavonoids
Prenylated flavonoids exert their anticancer effects by modulating a multitude of cellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Understanding these mechanisms is vital for the rational design of targeted therapies.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several prenylated flavonoids have been shown to inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest.
NF-κB Signaling Pathway
The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. The constitutive activation of NF-κB is common in many cancer types, making it an attractive therapeutic target.
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the accurate assessment and comparison of the anticancer activities of novel compounds. Below are detailed methodologies for key in vitro assays commonly used in flavonoid research.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Xanthohumol) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Purpose: To detect and quantify apoptosis (programmed cell death) induced by a compound.
Protocol:
-
Cell Treatment: Cells are treated with the test compound at the desired concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion and Future Directions
The field of prenylated flavonoids holds immense promise for the discovery of novel anticancer agents. While compounds like Xanthohumol and 8-prenylnaringenin have demonstrated significant potential through the modulation of key oncogenic signaling pathways, the therapeutic landscape for other derivatives, such as This compound , remains largely unexplored.
The lack of available data on the anticancer activity of this compound underscores a critical need for further investigation. Future research should focus on:
-
Systematic Screening: Evaluating the cytotoxicity of this compound against a broad panel of cancer cell lines to identify potential therapeutic targets.
-
Mechanistic Studies: Elucidating the specific molecular mechanisms and signaling pathways affected by this compound to understand its mode of action.
-
Comparative Analyses: Directly comparing the efficacy of this compound with its mono-prenylated and non-prenylated parent compounds to determine the structure-activity relationship.
-
In Vivo Studies: Progressing promising in vitro findings to preclinical animal models to assess the in vivo efficacy, safety, and pharmacokinetic profile of this compound.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and other novel prenylated flavonoids in the fight against cancer.
References
- 1. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
comparing the anti-inflammatory effects of 8,3'-Diprenylapigenin and quercetin
A Comprehensive Comparison of the Anti-inflammatory Effects of 8-Prenylapigenin and Quercetin
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between anti-inflammatory compounds is paramount. This guide provides a detailed, objective comparison of the anti-inflammatory properties of two flavonoids: 8-prenylapigenin and quercetin. The information presented is supported by experimental data to facilitate informed decisions in research and development.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Flavonoids, a class of plant secondary metabolites, have garnered significant attention for their anti-inflammatory potential. 8-Prenylapigenin, a less common flavonoid, and quercetin, one of the most abundant dietary flavonoids, both exhibit promising anti-inflammatory activities. This guide delves into a head-to-head comparison of their effects on key inflammatory markers and signaling pathways.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of 8-prenylapigenin and quercetin on nitric oxide (NO) production, cyclooxygenase (COX) enzyme activity, and the release of pro-inflammatory cytokines.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | Concentration | % Inhibition of NO Production | Reference |
| 8-Prenylapigenin | RAW 264.7 | LPS (0.1 µg/mL) | 10 µM | Significant | [1][2] |
| 30 µM | Significant | [1][2] | |||
| Quercetin | RAW 264.7 | LPS | 10, 100 µg/mL | Dramatic reduction | [3] |
| Human nasal epithelial cells | IL-4 (10 ng/mL) | 1.0 nM | Significant suppression | [4] | |
| BV-2 microglial cells | LPS/IFN-γ | Not specified | Inhibitory effect | [5] |
Table 2: Inhibition of Cyclooxygenase (COX) Enzyme Activity and Prostaglandin E2 (PGE2) Production
| Compound | Target | Assay Type | IC50 / Effect | Reference |
| 8-Prenylapigenin | COX-2 | Gene expression (LPS-induced) | Potent inhibition | [1][2] |
| PGE2 | Release (LPS-induced) | Potent inhibition | [1][2] | |
| Quercetin | COX-2 | Gene and protein expression | Significant suppression | [6][7] |
| PGE2 | Production | Significant suppression | [7] | |
| COX-1 & COX-2 | In silico molecular docking | Stronger interaction than Aspirin and Celecoxib | [8][9] |
Table 3: Reduction of Pro-inflammatory Cytokine Levels
| Compound | Cytokine | Cell Line/Model | Stimulant | Effect | Reference |
| 8-Prenylapigenin | TNF-α | RAW 264.7 | LPS (0.1 µg/mL) | Potent inhibition of gene expression and release | [1][2] |
| Quercetin | TNF-α, IL-6, IL-1β | Human cells | Not specified | Reduced markers of inflammation | [10] |
| TNF-α, IL-6, IL-1β | Cirrhotic rats | Not specified | Reduction of mRNA levels | [11] | |
| TNF-α | Human PBMCs | PMA/Ca2+ | Significant dose-dependent decrease in gene expression | [12] | |
| IL-1β | Prenatally stressed rat model | Febrile seizures | Suppresses pro-inflammatory marker levels | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the anti-inflammatory effects of these compounds.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium. Cells are pre-treated with various concentrations of the test compound (8-prenylapigenin or quercetin) for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding a stimulant such as lipopolysaccharide (LPS).
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for NO production.
-
Nitrite Measurement: The cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Quantification: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the stimulated, untreated control.
Cyclooxygenase (COX) Enzyme Activity Assay
This assay measures the peroxidase activity of COX-1 and COX-2.
-
Enzyme Preparation: Purified COX-1 or COX-2 enzymes or cell lysates containing these enzymes are used.
-
Inhibitor Incubation: The enzyme is pre-incubated with the test compound (8-prenylapigenin or quercetin) or a known inhibitor (e.g., celecoxib for COX-2) for a defined time.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid (the substrate) and a colorimetric or fluorometric probe.
-
Detection: The activity is measured by monitoring the change in absorbance or fluorescence over time. For example, the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) can be monitored colorimetrically.
-
Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the test compound. IC50 values are determined from dose-response curves.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines.
-
Cell Culture and Treatment: Similar to the NO assay, cells are pre-treated with the test compound and then stimulated with an inflammatory agent.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA Procedure:
-
A microplate pre-coated with a capture antibody specific for the target cytokine (e.g., TNF-α, IL-6) is used.
-
The collected supernatant is added to the wells, allowing the cytokine to bind to the capture antibody.
-
A detection antibody, also specific for the cytokine but labeled with an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is added, resulting in a color change.
-
-
Quantification: The absorbance is measured, and the concentration of the cytokine is determined by comparison with a standard curve.
Signaling Pathway Analysis
Experimental Workflow for Signaling Pathway Analysis
Caption: General workflow for studying the effects of compounds on inflammatory signaling pathways.
NF-κB Signaling Pathway
Both 8-prenylapigenin and quercetin have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by 8-prenylapigenin and quercetin.
8-Prenylapigenin inhibits LPS-induced NF-κB activation.[1][2] Quercetin also suppresses NF-κB activation, in part by preventing the degradation of IκBα, the inhibitory protein of NF-κB.[1]
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade in inflammation.
Caption: Quercetin's inhibitory effect on the MAPK signaling pathway.
Quercetin has been shown to suppress the phosphorylation of key MAPK proteins, including ERK, JNK, and p38, thereby downregulating downstream inflammatory responses.[1] While the direct effects of 8-prenylapigenin on the MAPK pathway are less extensively documented in the available literature, its impact on NF-κB suggests potential cross-talk and modulation of related pathways.
Conclusion
Both 8-prenylapigenin and quercetin demonstrate significant anti-inflammatory properties through the inhibition of key inflammatory mediators like NO, PGE2, and pro-inflammatory cytokines, and by modulating critical signaling pathways such as NF-κB.
-
Quercetin is a well-researched flavonoid with a broad spectrum of anti-inflammatory activities, supported by a large body of evidence from various in vitro and in vivo models. Its mechanisms of action, particularly the inhibition of both NF-κB and MAPK pathways, are well-documented.
-
8-Prenylapigenin also shows potent anti-inflammatory effects, particularly in inhibiting LPS-induced inflammatory responses in macrophages. The available data suggests it is a powerful inhibitor of the NF-κB pathway.
References
- 1. research.uniupo.it [research.uniupo.it]
- 2. Anti-inflammatory and vascularprotective properties of 8-prenylapigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Naringenin and Phytoestrogen 8-Prenylnaringenin Protect against Islet Dysfunction and Inhibit Apoptotic Signaling in Insulin-Deficient Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent synthesis and preliminary anti-inflammatory activity of lipophilic diphenylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The antioxidant activity and nitric oxide production of extracts obtained from the leaves of Chenopodium quinoa Willd - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 13. mdpi.com [mdpi.com]
Unveiling the Molecular Targets of 8,3'-Diprenylapigenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the target protein validation for 8,3'-Diprenylapigenin, a potent phytoestrogen, with other relevant alternatives. Experimental data is presented to offer an objective analysis of its performance, alongside detailed methodologies for key validation experiments.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities of this compound (also known as 8-prenylnaringenin or 8-PN) and its common alternatives, genistein and daidzein, for the estrogen receptors alpha (ERα) and beta (ERβ). These receptors are the primary validated targets for these compounds. The data is presented as IC50 values and relative binding affinities (RBA).
| Compound | Target Protein | IC50 (nM) | Relative Binding Affinity (RBA) vs. Estradiol |
| This compound (8-PN) | ERα | 57[1][2] | Preferential binding to ERα[3] |
| ERβ | 68[1][2] | 3-fold higher IC50 for ERβ vs. ERα has been reported[3] | |
| Genistein | ERα | - | Lower affinity than for ERβ[4][5] |
| ERβ | - | 20 to 30-fold higher affinity for ERβ than for ERα[5][6] | |
| Daidzein | ERα | - | Lower affinity than for ERβ[4][6] |
| ERβ | - | Approximately 5-fold higher affinity for ERβ than for ERα[5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the validation of protein targets for compounds like this compound.
Competitive Radioligand Binding Assay for Estrogen Receptors
This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.
Materials:
-
TEDG Buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4.[4]
-
Radioligand: ³H-labeled 17β-estradiol (³H-E2).
-
Receptor Source: Rat uterine cytosol containing estrogen receptors.[4]
-
Test compounds (this compound, genistein, daidzein).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Preparation of Rat Uterine Cytosol:
-
Uteri are collected from female rats ovariectomized 7-10 days prior to the experiment.[4]
-
The tissue is homogenized in ice-cold TEDG buffer.[4]
-
The homogenate is centrifuged at a low speed (e.g., 2,500 x g) to remove nuclei and cellular debris.[4]
-
The resulting supernatant is then ultracentrifuged at 105,000 x g to obtain the cytosol, which contains the estrogen receptors.[4]
-
The protein concentration of the cytosol is determined.[4]
-
-
Assay Setup:
-
A constant concentration of the receptor preparation and the radioligand (³H-E2) are added to each well of a 96-well plate.[7]
-
Serial dilutions of the unlabeled test compounds are added to the wells.
-
Control wells contain only the receptor and radioligand (total binding) or receptor, radioligand, and a high concentration of an unlabeled ligand (non-specific binding).
-
-
Incubation:
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[7]
-
-
Separation of Bound and Free Radioligand:
-
The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[7]
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.[7]
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
Estrogen Receptor Transcriptional Activation Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of the estrogen receptor.
Materials:
-
Cell Line: A human cell line (e.g., HeLa-9903 or MCF-7) stably transfected with an estrogen receptor (ERα or ERβ) and a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE).[8][9]
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer.
-
Luciferase substrate.
-
Luminometer.
Procedure:
-
Cell Culture and Plating:
-
The cells are cultured in appropriate medium until they reach a suitable confluency.
-
The cells are then seeded into 96-well plates and allowed to attach.
-
-
Compound Treatment:
-
The cells are treated with various concentrations of the test compounds.
-
A positive control (e.g., 17β-estradiol) and a vehicle control are included.
-
-
Incubation:
-
The cells are incubated with the compounds for a specific period (e.g., 20-24 hours) to allow for receptor activation and reporter gene expression.[10]
-
-
Cell Lysis:
-
The medium is removed, and the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.[10]
-
-
Luciferase Assay:
-
The luciferase substrate is added to the cell lysates.[10]
-
The light produced by the enzymatic reaction is measured using a luminometer.
-
-
Data Analysis:
-
The transcriptional activity is expressed as the fold induction of luciferase activity compared to the vehicle control.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal response) can be calculated.
-
Visualizing the Molecular Interactions and Experimental Processes
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and the experimental workflow for target validation.
Caption: Estrogen Receptor Signaling Pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 3. Flow chart - screening and optimisation of biologically active small molecules [research.uni-leipzig.de]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 8-Prenylnaringenin, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. epa.gov [epa.gov]
Unraveling the Structure-Activity Relationship of Prenylated Apigenin Analogs: A Comparative Guide
A comprehensive analysis of prenylated apigenin and naringenin analogs reveals key structural determinants for their anticancer and anti-inflammatory activities. While direct experimental data for 8,3'-diprenylapigenin remains elusive, this guide synthesizes available information on structurally related compounds to elucidate the critical role of prenylation in modulating their biological effects.
For researchers and drug development professionals, understanding the structure-activity relationship (SAR) of natural compounds is paramount for designing novel therapeutics with enhanced efficacy and selectivity. Prenylated flavonoids, a class of compounds characterized by the addition of one or more isoprenoid side chains to a flavonoid scaffold, have garnered significant attention for their diverse pharmacological properties. This guide provides a comparative overview of the antiproliferative and anti-inflammatory activities of various prenylated apigenin and naringenin analogs, offering insights into how the number and position of prenyl groups influence their biological function.
Impact of Prenylation on Antiproliferative Activity
The position of the prenyl group on the flavonoid core significantly impacts the antiproliferative activity of these compounds. Studies comparing 6-prenylnaringenin and 8-prenylnaringenin have shown differential effects across various cancer cell lines. For instance, in prostate cancer cells (PC-3 and DU145), 6-prenylnaringenin exhibited more potent growth inhibitory effects than 8-prenylnaringenin.[1]
Comparative Antiproliferative Activity of Prenylated Flavonoids (IC50, µM)
| Compound | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) | A-2780 (Ovarian Cancer) | PC-3 (Prostate Cancer) | DU145 (Prostate Cancer) |
| Xanthohumol | 13.3 (48h)[4] | >100 (48h)[4] | 0.52 (48h)[4] | 13.2[1] | 12.3[1] |
| Isoxanthohumol | 15.3 (48h)[4] | >100 (48h)[4] | - | 45.2[1] | 47.4[1] |
| 6-Prenylnaringenin | - | - | - | 18.4[1] | - |
| 8-Prenylnaringenin | - | - | - | 33.5[1] | 43.1[1] |
| Apigenin | - | - | - | - | - |
Note: The table summarizes IC50 values from various sources and experimental conditions may differ.
Influence of Prenylation on Anti-inflammatory Activity
Prenylation also plays a crucial role in the anti-inflammatory properties of apigenin and naringenin analogs. A study on 8-prenylapigenin and 8-prenylnaringenin demonstrated their potent ability to inhibit the production of pro-inflammatory mediators. Both compounds were effective in inhibiting the lipopolysaccharide (LPS)-induced gene expression of tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in RAW 264.7 macrophages.[1][5][6] This anti-inflammatory action is primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.
Key Signaling Pathways Modulated by Prenylated Flavonoids
The biological activities of prenylated apigenin analogs are mediated through their interaction with several key intracellular signaling pathways.
Caption: Key signaling pathways modulated by prenylated flavonoids.
These compounds are known to interfere with the NF-κB, mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt signaling cascades, which are critical regulators of inflammation, cell proliferation, and apoptosis.
Experimental Protocols
To aid researchers in the evaluation of these compounds, detailed methodologies for key experiments are provided below.
General Experimental Workflow
Caption: General workflow for evaluating the biological activity of prenylated flavonoid analogs.
1. MTT Assay for Cell Proliferation
This colorimetric assay is used to assess cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
2. TNF-α ELISA for Anti-inflammatory Activity
This assay quantifies the amount of TNF-α secreted by cells.
-
Coating: Coat a 96-well plate with a capture antibody against TNF-α overnight at 4°C.
-
Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants (from cells treated with the test compounds and stimulated with LPS) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop Solution and Reading: Add a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of TNF-α based on a standard curve.
3. NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for 24 hours.
-
Compound Treatment and Stimulation: Treat the cells with the test compounds for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: Lyse the cells using a lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.
References
- 1. Anti-inflammatory and vascularprotective properties of 8-prenylapigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The endocrine activities of 8-prenylnaringenin and related hop (Humulus lupulus L.) flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant flavone apigenin: An emerging anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.uniupo.it [research.uniupo.it]
- 6. Structure-Activity Relationship of Phytoestrogen Analogs as ERα/β Agonists with Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 8,3'-Diprenylapigenin's (8-Prenylnaringenin's) Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of 8,3'-Diprenylapigenin, more commonly known as 8-Prenylnaringenin (8-PN), across various cancer cell lines. The information presented is collated from multiple studies to offer a cross-validated perspective on its anti-proliferative and pro-apoptotic activities.
Comparative Analysis of 8-Prenylnaringenin's Efficacy
8-Prenylnaringenin has demonstrated significant anti-cancer properties in a range of cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation. The following table summarizes the key quantitative data on its effects.
| Cell Line | Cancer Type | Parameter | Value | Treatment Duration |
| HCT-116 | Colon Cancer | IC50 | 23.83 ± 2.9 µg/mL[1][2] | 48 hours |
| Early Apoptosis | 38.5%[1][2] | 48 hours | ||
| Late Apoptosis | 14.4%[1][2] | 48 hours | ||
| Cell Cycle Arrest | G0/G1 phase[1][2] | 48 hours | ||
| MCF-7 | Breast Cancer | IC50 | ~10 µM (induces apoptosis above this concentration)[3][4] | Not Specified |
| Apoptosis | Induced at concentrations >10 µM[3][5] | Not Specified | ||
| Cell Cycle | Inhibition of progression[3][5] | Not Specified | ||
| PC-3 | Prostate Cancer | IC50 | 33.5 µM[6] | 48 hours |
| Cell Death | Caspase-independent[7][8][9] | Not Specified | ||
| DU145 | Prostate Cancer | IC50 | 43.1 µM[6] | 48 hours |
| Cell Death | Caspase-independent[7][8][9] | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of 8-Prenylnaringenin and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of 8-Prenylnaringenin for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined.
Visualizations
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating 8-PN's effects.
Signaling Pathway of 8-Prenylnaringenin in MCF-7 Cells
Caption: 8-PN's signaling in MCF-7 breast cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative and apoptotic activities of 8-prenylnaringenin against human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 8-Prenylnaringenin, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Treatment of PC-3 and DU145 prostate cancer cells by prenylflavonoids from hop (Humulus lupulus L.) induces a caspase-independent form of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ovid.com [ovid.com]
A Comparative Analysis of 8-Prenylapigenin and 6-Prenylnaringenin: A Guide for Researchers
An in-depth comparison of the biochemical properties, mechanisms of action, and therapeutic potential of two prominent prenylated flavonoids.
This guide provides a comprehensive comparative analysis of 8-prenylapigenin and 6-prenylnaringenin, two naturally occurring prenylflavonoids that have garnered significant interest in the scientific community for their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the similarities and differences between these compounds and their potential as therapeutic agents.
Introduction
Prenylated flavonoids are a class of plant secondary metabolites characterized by the attachment of one or more prenyl groups to a flavonoid scaffold. This structural modification often enhances their lipophilicity and biological activity compared to their non-prenylated counterparts. 8-prenylapigenin and 6-prenylnaringenin are two such compounds that have demonstrated a range of promising pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities. This guide will delve into the available experimental data to provide a clear and objective comparison of their performance and underlying mechanisms of action.
Disclaimer: While the initial request was for a comparative analysis of 8,3'-Diprenylapigenin and 6-prenylnaringenin, a comprehensive literature search revealed a significant lack of publicly available experimental data for this compound. Therefore, this guide will focus on a detailed comparison between 8-prenylapigenin and 6-prenylnaringenin, for which substantial scientific evidence exists.
Comparative Data Summary
The following tables summarize the key quantitative data on the biological activities of 8-prenylapigenin and 6-prenylnaringenin based on available in vitro studies.
Table 1: Comparative Anti-inflammatory and Vascular Protective Effects
| Biological Activity | Compound | Cell Line | Concentration | Effect | Reference |
| Inhibition of TNF-α release | 8-Prenylapigenin | RAW 264.7 | 10 µM | Potent inhibition | [1] |
| 6-Prenylnaringenin | - | - | Data not available | - | |
| Inhibition of NO production | 8-Prenylapigenin | RAW 264.7 | 10 µM | Potent inhibition | [1] |
| 6-Prenylnaringenin | - | - | Data not available | - | |
| Inhibition of PGE₂ release | 8-Prenylapigenin | RAW 264.7 | 10 µM | Potent inhibition | [1] |
| 6-Prenylnaringenin | - | - | Data not available | - | |
| Prostacyclin (PGI₂) production | 8-Prenylapigenin | HUVEC | 10 nM | Significant increase | [1] |
| 6-Prenylnaringenin | - | - | Data not available | - |
Table 2: Comparative Anticancer Activity (IC₅₀ values in µM)
| Cell Line | Cancer Type | 6-Prenylnaringenin | Reference |
| PC-3 | Prostate Cancer | 18.4 | [2][3] |
| DU145 | Prostate Cancer | 29.1 | [3] |
| T-47D | Breast Cancer | 39.8 | [2] |
| MCF-7 | Breast Cancer | 45.7 | [2] |
| MDA-MB-231 | Breast Cancer | 29.5 | [2] |
| A2780 | Ovarian Cancer | 23.0 | [2] |
| A2780cis | Ovarian Cancer (Cisplatin-resistant) | 16.7 | [2] |
| HT-29 | Colon Cancer | 45.7 | [2] |
| UO.31 | Renal Carcinoma | - | [3] |
| SK-MEL-28 | Melanoma | - | - |
| BLM | Melanoma | - | - |
Table 3: Comparative Neuroprotective and Neuromodulatory Effects
| Target/Assay | Compound | Effect | Concentration/IC₅₀ | Reference |
| GABA-A Receptor Modulation | 6-Prenylnaringenin | Positive allosteric modulator | IC₅₀ = 3.7 µM for potentiation of GABA-induced [³H]EBOB displacement | [4] |
| 8-Prenylapigenin | - | Data not available | - | |
| Kv1.3 Channel Inhibition | 6-Prenylnaringenin | Inhibition of Kv1.3 channels | - | [5] |
| 8-Prenylapigenin | - | Data not available | - |
Mechanisms of Action and Signaling Pathways
8-Prenylapigenin: Inhibition of the NF-κB Signaling Pathway
8-Prenylapigenin has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like iNOS and COX-2. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. 8-Prenylapigenin interferes with this process, leading to a reduction in the production of inflammatory mediators.
References
- 1. Anti-inflammatory and vascularprotective properties of 8-prenylapigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. In Vitro Effect of 8-Prenylnaringenin and Naringenin on Fibroblasts and Glioblastoma Cells-Cellular Accumulation and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
In Vivo Therapeutic Potential of 8,3'-Diprenylapigenin: A Comparative Analysis
A notable gap exists in the current scientific literature regarding the in vivo validation of 8,3'-Diprenylapigenin's therapeutic potential. To date, no comprehensive in vivo studies have been published that specifically investigate the efficacy, dosage, safety, or pharmacokinetic profile of this particular prenylated flavonoid.
This guide, therefore, provides a comparative analysis of the parent compound, apigenin, for which extensive in vivo data is available, and the closely related prenylated flavonoid, 8-prenylapigenin, based on existing in vitro evidence. Additionally, we include data on 8-prenylnaringenin, another well-studied prenylated flavonoid, to offer a broader perspective on the potential effects of prenylation on the biological activity of flavonoids in in vivo systems.
This comparative approach aims to provide researchers, scientists, and drug development professionals with a valuable resource to inform future in vivo studies on this compound and other prenylated flavonoids.
Comparative Analysis of Apigenin and its Prenylated Derivatives
The addition of a prenyl group to the apigenin backbone can significantly alter its pharmacological properties, including bioavailability and target specificity. While in vivo data for this compound is absent, in vitro studies on 8-prenylapigenin and in vivo studies on the parent compound apigenin and the related 8-prenylnaringenin provide insights into its potential therapeutic applications.
In Vitro Performance: 8-Prenylapigenin vs. Apigenin
In vitro studies suggest that 8-prenylapigenin (8-PA) exhibits potent anti-inflammatory and vascular-protective effects. It has been shown to be as effective as 8-prenylnaringenin in inhibiting the production of pro-inflammatory mediators. A key mechanism of action is the inhibition of the NF-κB signaling pathway and the reduction of reactive oxygen species. Furthermore, 8-PA has demonstrated the ability to increase the production of prostacyclin (PGI2), a crucial molecule for vasodilation and inhibition of platelet aggregation.
| Compound | Key In Vitro Activities | Mechanism of Action | Reference |
| 8-Prenylapigenin (8-PA) | Anti-inflammatory, Vascular-protective | Inhibition of NF-κB activation and reactive oxygen species accumulation; Increased prostacyclin (PGI2) production. | [1] |
| Apigenin | Anti-inflammatory, Neuroprotective, Anti-cancer, Vascular-protective | Inhibition of NF-κB signaling, reduction of pro-inflammatory cytokines, induction of apoptosis in cancer cells, restoration of endothelial function. | [2][3][4][5][6][7][8][9][10][11][12] |
In Vivo Performance: Apigenin vs. 8-Prenylnaringenin
Given the lack of in vivo data for 8-prenylapigenin, we are presenting a comparison with 8-prenylnaringenin (8-PN), a structurally similar and well-researched prenylated flavonoid. Apigenin has been extensively studied in various animal models, demonstrating a wide range of therapeutic effects.
| Compound | Therapeutic Area | Animal Model | Key In Vivo Findings | Dosage | Reference |
| Apigenin | Inflammation | Lipopolysaccharide (LPS)-induced sepsis in mice | Reduced lung inflammation and neutrophil infiltration. | Not specified | [2] |
| Inflammation | Carrageenan-induced rat paw edema | Significant reduction in paw edema. | 20 mg/kg | [13][14] | |
| Cancer | Various cancer xenograft and transgenic mouse models | Reduced tumor volume, weight, and number. | 20 and 50 µ g/mouse/day | [4][15][16] | |
| Neuroprotection | Middle cerebral artery occlusion (MCAO) in rats | Improved neurological deficit scores and reduced infarct areas. | Not specified | [3] | |
| Neuroprotection | APP/PS1 transgenic Alzheimer's disease mice | Rescued learning deficits and relieved memory retention. | 40 mg/kg for 3 months | [17][18] | |
| Vascular Health | Aged mice (27 months) | Restored endothelial-dependent dilation and reduced aortic stiffness. | 0.5 mg/mL in drinking water for 6 weeks | [19][20] | |
| 8-Prenylnaringenin (8-PN) | Angiogenesis | Chick chorioallantoic membrane (CAM) assay | Reduction in vessel length and vein diameter. | Not specified | [21][22] |
| Diabetes | Streptozotocin (STZ)-induced diabetic mice | Ameliorated impaired glucose homeostasis and islet dysfunction. | Not specified | [23] |
Experimental Protocols
Carrageenan-Induced Rat Paw Edema Assay (for Apigenin)
This protocol is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.
-
Animals: Male Wistar albino rats are used.
-
Groups: Animals are divided into several groups: a control group (receiving vehicle), a standard drug group (e.g., diclofenac 100 mg/kg), and experimental groups receiving different doses of apigenin (e.g., 10, 20, and 40 mg/kg orally).[14]
-
Induction of Edema: A 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[13]
-
Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[14]
-
Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.[13]
Chick Chorioallantoic Membrane (CAM) Assay (for 8-Prenylnaringenin)
The CAM assay is a widely used in vivo model to study angiogenesis and anti-angiogenic effects of substances.
-
Fertilized Eggs: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
Windowing: On embryonic day 3 or 4, a small window is made in the shell to expose the CAM.
-
Treatment Application: On day 8, gelatin sponges or other carriers treated with the test compound (8-prenylnaringenin) or control vehicle are placed on the CAM.[22]
-
Observation and Quantification: After a set incubation period (e.g., until day 12), the CAM is observed under a stereomicroscope. The number and length of blood vessels in the treated area are quantified and compared to the control.[21][22]
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
Apigenin and its prenylated derivatives are known to exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by apigenin and its derivatives.
Prostacyclin (PGI2) Synthesis Pathway
8-Prenylapigenin has been shown to increase the production of the vasoprotective prostacyclin. This pathway is crucial for maintaining vascular homeostasis.
Caption: The role of 8-Prenylapigenin in the prostacyclin synthesis pathway.
Experimental Workflow for In Vivo Anti-inflammatory Study
The following diagram illustrates a typical workflow for an in vivo study investigating the anti-inflammatory effects of a test compound.
Caption: A generalized workflow for in vivo anti-inflammatory studies.
Conclusion
While the direct in vivo therapeutic potential of this compound remains to be elucidated, the available data on its parent compound, apigenin, and related prenylated flavonoids provide a strong rationale for its further investigation. The potent in vitro anti-inflammatory and vascular-protective effects of 8-prenylapigenin, coupled with the extensive in vivo evidence for apigenin's efficacy in a range of disease models, suggest that this compound is a promising candidate for future preclinical and clinical research. This guide highlights the critical need for in vivo studies to validate the therapeutic potential of this compound and to determine its pharmacokinetic and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Dietary Apigenin Exerts Immune-Regulatory Activity in Vivo by Reducing NF-κB Activity, Halting Leukocyte Infiltration and Restoring Normal Metabolic Function [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Resources for Human Health from the Plant Kingdom: The Potential Role of the Flavonoid Apigenin in Cancer Counteraction [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Apigenin restores endothelial function by ameliorating oxidative stress, reverses aortic stiffening, and mitigates vascular inflammation with aging | Quanterix [quanterix.com]
- 7. The Therapeutic Potential of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apigenin inhibits NF-κB and snail signaling, EMT and metastasis in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary Apigenin Exerts Immune-Regulatory Activity in Vivo by Reducing NF-κB Activity, Halting Leukocyte Infiltration and Restoring Normal Metabolic Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of NF-κB and NF-κB-Regulated Gene Expression by Apigenin through IκBα and IKK Pathway in TRAMP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apigenin in the regulation of cholesterol metabolism and protection of blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on Apigenin and Its Biological and Pharmacological Activity in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacodynamic interaction profile of apigenin with diclofenac in an experimental model of inflammation in rats - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 14. researchgate.net [researchgate.net]
- 15. Apigenin in cancer prevention and therapy: A systematic review and meta-analysis of animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of Apigenin in Cancer Prevention via the Induction of Apoptosis and Autophagy [jcpjournal.org]
- 17. Neuroprotective, Anti-Amyloidogenic and Neurotrophic Effects of Apigenin in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.physiology.org [journals.physiology.org]
- 20. researchgate.net [researchgate.net]
- 21. 8-prenylnaringenin, a novel phytoestrogen, inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Naringenin and Phytoestrogen 8-Prenylnaringenin Protect against Islet Dysfunction and Inhibit Apoptotic Signaling in Insulin-Deficient Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of 8,3'-Diprenylapigenin and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of various flavonoids, with a focus on the emerging compound 8,3'-Diprenylapigenin. While direct experimental data on the antioxidant activity of this compound is limited in publicly available literature, this document summarizes existing data for its parent compound, apigenin, and other well-researched flavonoids such as quercetin and luteolin. This comparison aims to provide a baseline for understanding the potential antioxidant capabilities of prenylated flavonoids and to highlight areas for future research.
Quantitative Antioxidant Capacity Data
The antioxidant capacity of flavonoids is commonly evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay. The results are often expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the radicals) or in terms of Trolox equivalents (a water-soluble vitamin E analog). A lower IC50 value indicates a higher antioxidant capacity.
| Flavonoid | DPPH Radical Scavenging (IC50, µM) | ABTS Radical Scavenging (IC50, µM) | FRAP (µM Trolox Equivalents/µM) |
| This compound | Not available | Not available | Not available |
| Apigenin | ~12.5[1] | ~5.8[1] | ~1.1[1] |
| Quercetin | ~5.1[1] | ~1.3[1] | ~3.2[1] |
| Luteolin | ~6.8[1] | ~2.1[1] | ~2.8[1] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions. The absence of data for this compound underscores the need for further research to quantify its antioxidant potential relative to other flavonoids.
General Mechanism of Flavonoid Antioxidant Action
Flavonoids exert their antioxidant effects through several mechanisms, primarily by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals. The structural arrangement of these hydroxyl groups significantly influences their antioxidant activity.
Caption: General mechanism of flavonoid antioxidant activity via hydrogen atom donation.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the design and interpretation of future comparative studies.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.
References
Safety Operating Guide
Navigating the Disposal of 8,3'-Diprenylapigenin: A Guide for Laboratory Professionals
At the forefront of chemical waste management are the regulations set forth by the Resource Conservation and Recovery Act (RCRA), which governs the disposal of hazardous waste.[1] Additionally, the Occupational Safety and Health Administration (OSHA) mandates standards for container compatibility and labeling.[1] Academic and research laboratories may also operate under the EPA's Subpart K regulations, which provide alternative, more flexible requirements for managing hazardous waste in such settings.[2][3]
Immediate Safety and Handling Protocol
Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS). For a compound like 8,3'-Diprenylapigenin, which is intended for research purposes, it should be treated as hazardous until comprehensive toxicological and environmental data is available.[4]
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A standard laboratory coat is required to protect against skin contact.
In Case of a Spill:
-
Alert personnel in the immediate area.
-
For small spills, absorb the material with an inert absorbent material (e.g., sand, diatomite, or universal binders).[5]
-
Collect the contaminated material into a designated, labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
For large spills, evacuate the area and follow your institution's emergency response procedures.
Step-by-Step Disposal Procedure
The disposal of this compound should follow a systematic process of waste determination, segregation, and packaging, culminating in collection by trained environmental health and safety (EHS) professionals.
-
Waste Characterization: The first step is to determine if the waste is hazardous. Given that this compound is a research chemical with limited safety data, it is prudent to manage it as hazardous waste. Factors that would classify it as hazardous include potential toxicity, flammability (if dissolved in a flammable solvent), or reactivity.
-
Segregation: Proper segregation is crucial to prevent dangerous chemical reactions.[1][6] Do not mix this compound waste with incompatible materials. For instance, if dissolved in an organic solvent, it should be collected in a container designated for flammable organic waste.[6]
-
Container Selection and Labeling:
-
Use a container that is chemically compatible with the waste.[1][6] For solid this compound or solutions in organic solvents, a high-density polyethylene (HDPE) or glass container is typically appropriate.
-
The container must be in good condition, with a secure, leak-proof lid.[1]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent (if any), and the approximate concentration and quantity. Your institution's EHS department will provide specific labeling requirements.
-
-
Accumulation and Storage:
-
Disposal Request and Collection:
-
Once the container is full or the waste is ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Quantitative Data and Waste Segregation
While specific quantitative disposal data for this compound is not available, the following table outlines the general decision-making criteria for chemical waste segregation in a laboratory setting.
| Waste Stream | Characteristics | Container Type | Examples of Compatible Waste | Examples of Incompatible Waste |
| Solid Chemical Waste | Non-reactive, non-volatile solids | Lined cardboard box or plastic pail | Solid this compound, contaminated lab wipes, gloves | Sharps, liquids, reactive solids |
| Non-Halogenated Organic Solvents | Flammable organic liquids without halogens | Glass or HDPE solvent safety can | Solutions of this compound in ethanol, methanol, DMSO | Halogenated solvents (e.g., chloroform), strong acids/bases, oxidizers |
| Halogenated Organic Solvents | Organic liquids containing chlorine, bromine, fluorine, or iodine | Glass or HDPE solvent safety can | Solutions of this compound in dichloromethane, chloroform | Non-halogenated solvents, strong acids/bases, oxidizers |
| Aqueous Waste (Acidic) | Water-based solutions with a pH < 7 | Glass or HDPE container | Acidic solutions containing trace amounts of this compound | Bases, organic solvents, cyanides, sulfides |
| Aqueous Waste (Basic) | Water-based solutions with a pH > 7 | Glass or HDPE container | Basic solutions containing trace amounts of this compound | Acids, organic solvents, reactive metals |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process for chemical waste disposal and the overall workflow for handling this compound waste.
Caption: Workflow for the disposal of this compound waste.
Caption: Decision tree for segregating chemical waste.
By adhering to these general yet critical procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound and other research chemicals, thereby fostering a culture of safety and compliance within their institutions. Always prioritize consulting your institution's specific guidelines and the chemical's Safety Data Sheet.
References
Essential Safety and Operational Guide for Handling 8,3'-Diprenylapigenin
For Researchers, Scientists, and Drug Development Professionals
The parent compound, apigenin, is known to cause skin and eye irritation, and may lead to respiratory irritation[1][2]. The related compound, 8-Prenylnaringenin, is classified as harmful if swallowed, in contact with skin, or inhaled[3][4]. The addition of lipophilic prenyl groups to the apigenin structure may enhance its biological activity and absorption through the skin[5]. Therefore, stringent adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling 8,3'-Diprenylapigenin.
| Protection Type | Specific Equipment | Standard/Material | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene (Tested to EN 374) | To prevent skin contact. Always inspect gloves for integrity before use and dispose of them after handling the compound[2][6]. |
| Eye and Face Protection | Safety goggles with side shields or a face shield | ANSI Z87.1 or EN 166 | To protect eyes from dust particles and splashes[2]. |
| Respiratory Protection | Dust mask or respirator with a particulate filter | N95 (US) or P1/FFP1 (EU) | Necessary when handling the powder form to avoid inhalation of dust particles[2][6]. |
| Body Protection | Laboratory coat or chemical-resistant overalls | Standard lab coat material or as specified for hazardous solids | To protect skin and personal clothing from contamination[1]. |
| Foot Protection | Closed-toe shoes | --- | To protect feet from spills. |
Operational Plan and Handling Procedures
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols:
-
Engineering Controls: All work involving solid this compound or its concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure[7].
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound[6].
-
Spill Response: In case of a spill, evacuate the area and prevent the spread of dust. Wear appropriate PPE, including respiratory protection. Gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal[1].
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing paper, and disposable labware, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of this chemical down the drain[7]. Halogenated and non-halogenated waste streams should be kept separate if required by your institution's waste management protocols[7].
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of flavonoid compounds[8][9].
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. carlroth.com [carlroth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 8-Prenylnaringenin analytical standard 68682-02-0 [sigmaaldrich.com]
- 5. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uprm.edu [uprm.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. essex.ac.uk [essex.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
